molecular formula C20H17N3O3 B12400232 MC2590

MC2590

Cat. No.: B12400232
M. Wt: 347.4 g/mol
InChI Key: DTNVLAIWDVXDJR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide is a synthetic chemical compound of interest in biochemical and pharmacological research. The structure of this molecule, which features a naphthalene group linked to a pyridine ring via an acetyl-amino spacer and a terminal N-hydroxyacrylamide moiety, suggests potential as a scaffold for investigating enzyme inhibition. Researchers may explore its utility as a potential histone deacetylase (HDAC) inhibitor, given that compounds containing a zinc-binding hydroxamate group (-N-hydroxyamide) are known to interact with HDAC enzymes . HDACs play a critical role in gene expression regulation, and their inhibitors are a significant area of study in fields such as oncology and neurology. This product is intended for in vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide

InChI

InChI=1S/C20H17N3O3/c24-19(23-26)11-10-16-8-9-17(13-21-16)22-20(25)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13,26H,12H2,(H,22,25)(H,23,24)/b11-10+

InChI Key

DTNVLAIWDVXDJR-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)C=CC(=O)NO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to MC2590: A Potent Pyridine-Containing Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC2590 is a potent, pyridine-containing histone deacetylase (HDAC) inhibitor with demonstrated activity against a range of cancer cell lines and parasitic organisms. As a class I/IIb-selective inhibitor, it primarily targets HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 at nanomolar concentrations. Its mechanism of action is centered on the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, leading to programmed cell death in malignant cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound, intended to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide, is a hydroxamate-based compound. The presence of the hydroxamic acid moiety is critical for its HDAC inhibitory activity, as it chelates the zinc ion in the active site of the enzyme. The pyridine (B92270) and naphthalene (B1677914) groups contribute to the molecule's binding affinity and selectivity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide
CAS Number 2284460-01-9
Molecular Formula C20H17N3O3
Molecular Weight 347.37 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the inhibition of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth and induce apoptosis.

HDAC Inhibition Profile

This compound is a selective inhibitor of Class I and IIb HDAC isoforms. Its inhibitory activity has been quantified with the following half-maximal inhibitory concentrations (IC50).[1][2]

Table 2: In Vitro HDAC Inhibitory Activity of this compound

HDAC IsoformClassIC50 (μM)
HDAC1I0.015 - 0.156
HDAC2I0.015 - 0.156
HDAC3I0.015 - 0.156
HDAC8I0.015 - 0.156
HDAC6IIb0.015 - 0.156
HDAC10IIb0.015 - 0.156
HDAC4IIa1.35 - 3.98
HDAC5IIa1.35 - 3.98
HDAC7IIa1.35 - 3.98
HDAC9IIa1.35 - 3.98
HDAC11IV1.35 - 3.98
Antiproliferative and Pro-Apoptotic Effects

This compound has demonstrated potent antiproliferative activity against various cancer cell lines. This is primarily achieved through the induction of cell cycle arrest at the G2/M phase and the activation of programmed cell death (apoptosis).[2] Mechanistic studies have shown that treatment with this compound leads to an increase in the expression of pro-apoptotic proteins such as p21, BAX, and BAK, while downregulating anti-apoptotic proteins like BCL-2 and cell cycle regulators like cyclin D1.[2]

Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

G2/M Cell Cycle Arrest Pathway

HDAC inhibitors, including this compound, can induce G2/M phase cell cycle arrest by affecting the expression and activity of critical cell cycle regulators.[3][4][5] Inhibition of HDACs can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn can inhibit the activity of cyclin B1-CDK1 complexes, a key driver of the G2 to M phase transition.

G2_M_Arrest_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibition p21 p21 (CDKN1A) Expression ↑ HDACs->p21 Repression CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibition G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition Promotion CellCycleArrest G2/M Arrest G2_M_Transition->CellCycleArrest Blocked Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptors Death Receptors (e.g., TRAIL-R) Expression ↑ DISC DISC Formation DeathReceptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 BH3_only BH3-only proteins (Bim, Bid) ↑ Caspase8->BH3_only Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2 Bcl-2 Family (Bax, Bak) Activation BH3_only->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 This compound This compound HDACs_apoptosis HDACs This compound->HDACs_apoptosis Inhibition HDACs_apoptosis->DeathReceptors HDACs_apoptosis->BH3_only Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Start Starting Materials (Pyridine & Naphthalene derivatives) Coupling Amide Coupling Start->Coupling Intermediate Key Intermediate Coupling->Intermediate Hydroxylamine Hydroxylamine Treatment Intermediate->Hydroxylamine This compound This compound Hydroxylamine->this compound Purification Purification (Chromatography) This compound->Purification Characterization Characterization (NMR, MS) Purification->Characterization

References

In-depth Technical Guide on the Core Mechanism of Action of MC2590

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical patent repositories, no specific information has been found for a compound designated as "MC2590." This identifier does not correspond to any known therapeutic agent, research compound, or biological molecule within the public domain at the time of this report.

The absence of data prevents the creation of the requested in-depth technical guide on the mechanism of action of this compound. It is possible that "this compound" represents:

  • An internal, proprietary code for a compound under early-stage development that has not yet been publicly disclosed.

  • A typographical error in the compound identifier.

  • A discontinued (B1498344) project for which public data is no longer available.

Without specific details regarding the chemical structure, biological targets, or therapeutic area of this compound, it is impossible to provide the requested information, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information on non-public compounds.

Should "this compound" be a misidentification of another compound, providing the correct name or structure will allow for a thorough and accurate compilation of the requested technical guide. We are committed to providing detailed and accurate scientific information and will gladly assist with a revised query.

Unraveling the Biological Target of MC2590: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The identity and biological target of the entity designated "MC2590" remain elusive within the public scientific domain. Extensive searches of chemical databases, clinical trial registries, and the broader scientific literature have not yielded any specific compound, drug, or biological molecule with this identifier. Consequently, a detailed technical guide on its biological target, including quantitative data, experimental protocols, and signaling pathways, cannot be formulated at this time.

This lack of information suggests several possibilities: "this compound" could be an internal, proprietary code for a compound still in the early stages of preclinical development and not yet disclosed publicly. Alternatively, it may represent a misinterpretation of a different identifier, such as a clinical trial number (e.g., NCT number) or a publication ID. Without further context or a publicly available chemical structure, a definitive analysis of its biological interactions is not feasible.

For researchers, scientists, and drug development professionals seeking to understand the mechanism of action of a novel compound, the typical workflow involves a series of established experimental and computational approaches. A hypothetical workflow for identifying the biological target of a new chemical entity is outlined below.

Hypothetical Target Identification Workflow

This diagram illustrates a general sequence of methodologies that could be employed to identify the biological target of a novel compound, should one become available.

Target_Identification_Workflow cluster_in_silico In Silico & Computational Approaches cluster_in_vitro In Vitro Experimental Validation cluster_in_vivo In Vivo & Systems Biology Confirmation Chemical_Structure_Analysis Chemical Structure Analysis Target_Prediction_Algorithms Target Prediction Algorithms (e.g., Cheminformatics) Chemical_Structure_Analysis->Target_Prediction_Algorithms Biochemical_Assays Biochemical Assays (e.g., Kinase Panels) Target_Prediction_Algorithms->Biochemical_Assays Hypothesis Generation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Biochemical_Assays->Affinity_Chromatography Cell-Based_Assays Cell-Based Phenotypic Screening Cellular_Thermal_Shift_Assay Cellular Thermal Shift Assay (CETSA) Cell-Based_Assays->Cellular_Thermal_Shift_Assay Animal_Models Animal Models of Disease Affinity_Chromatography->Animal_Models Target Confirmation Cellular_Thermal_Shift_Assay->Animal_Models Target Engagement Omics_Analysis Transcriptomics/Proteomics (Omics Analysis) Animal_Models->Omics_Analysis Genetic_Approaches Genetic Validation (e.g., CRISPR, siRNA) Omics_Analysis->Genetic_Approaches

Caption: A generalized workflow for identifying the biological target of a novel chemical entity.

In the absence of specific information on this compound, this document serves to outline the established scientific process for such an inquiry. Should "this compound" be a non-public identifier, further details would be contingent on disclosure by the originating entity. For the scientific and drug development community, the principles of target identification and validation remain a cornerstone of modern therapeutic innovation.

An In-depth Technical Guide on the Discovery and Origin of Novel M4 Muscarinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound with the specific identifier "MC2590" did not yield any publicly available information. This technical guide will therefore focus on a well-characterized and representative selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, VU6021625 , for which substantial data exists in the scientific literature. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Nonselective antagonists of muscarinic acetylcholine receptors (mAChRs) have shown efficacy in treating movement disorders such as Parkinson's disease and dystonia. However, their clinical utility is often limited by significant adverse effects due to the broad inhibition of all five mAChR subtypes (M1-M5).[1][2][3][4] Recent research has focused on developing subtype-selective antagonists to retain therapeutic efficacy while minimizing side effects. The M4 muscarinic acetylcholine receptor, in particular, has emerged as a promising target for the development of new treatments for movement disorders.[1][2][3][4] This guide details the discovery, synthesis, and characterization of VU6021625, a first-in-class selective M4 antagonist.[2][3][4]

Discovery and Origin

VU6021625 was discovered and characterized as part of a research effort to develop selective M4 muscarinic acetylcholine receptor antagonists.[2][3][4] The development of this compound and its analogs, VU6013720 and VU6021302, represents a significant advancement in the field, providing valuable tools for studying the role of the M4 receptor in various physiological and pathological processes.[2][3][4][5]

Chemical Synthesis

The synthesis of VU6021625 is a multi-step process. A key step in the synthesis involves a Suzuki-Miyaura coupling reaction. The detailed synthetic scheme is outlined in the scientific literature.[2][3]

Experimental Protocol: General Synthesis of VU6021625

A detailed protocol for the synthesis of VU6021625 and its analogs can be found in the supporting information of the primary research publication.[3] The general scheme involves the reaction of an exo-amine intermediate with 3,6-dichloropyridazine, followed by a Boc-deprotection and reductive amination with tetrahydro-2H-pyran-4-carbaldehyde. The final step to yield VU6021625 is a Suzuki-Miyaura coupling.[2][3]

Diagram of the general synthetic workflow for VU6021625:

G cluster_synthesis General Synthetic Workflow for VU6021625 start exo-Amine Intermediate step1 Nucleophilic Aromatic Substitution (3,6-dichloropyridazine) start->step1 intermediate1 Chloropyridazine Intermediate step1->intermediate1 step2 Boc-Deprotection intermediate1->step2 intermediate2 Deprotected Intermediate step2->intermediate2 step3 Reductive Amination (tetrahydro-2H-pyran-4-carbaldehyde) intermediate2->step3 intermediate3 Amine Intermediate step3->intermediate3 step4 Suzuki-Miyaura Coupling intermediate3->step4 end VU6021625 step4->end

General synthetic workflow for VU6021625.

Pharmacological Characterization

VU6021625 has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

The potency and selectivity of VU6021625 were assessed using calcium mobilization assays in Chinese Hamster Ovary (CHO) cell lines expressing individual human or rat mAChR subtypes.[3]

Compound Assay hM4 IC50 (nM) rM4 IC50 (nM) rM1 IC50 (nM) rM2 IC50 (nM) rM3 IC50 (nM) rM5 IC50 (nM)
VU6021625Calcium Mobilization0.4457>10,000>10,000>10,000>10,000
VU6013720Calcium Mobilization0.5920>10,000>10,000>10,000>10,000
VU6021302Calcium Mobilization1.870>10,000>10,000>10,000>10,000
hM4: human M4 receptor, rM4: rat M4 receptor. Data extracted from ACS Pharmacology & Translational Science, 2021.[3]

Experimental Protocol: Calcium Mobilization Assay

The functional potency and selectivity of the compounds were determined by measuring changes in intracellular calcium concentration in CHO cells stably expressing one of the five mAChR subtypes. Cells were plated and incubated overnight. The next day, the cells were loaded with a calcium-sensitive dye. The compound of interest was then added, followed by an EC80 concentration of acetylcholine to stimulate the receptor. The resulting change in fluorescence, indicative of calcium mobilization, was measured using a fluorometric imaging plate reader. IC50 values were calculated from the concentration-response curves.[3]

The antiparkinsonian and antidystonic efficacy of VU6021625 was evaluated in rodent models of movement disorders.[2][3][4] For instance, VU6021625 was shown to reverse haloperidol-induced catalepsy in mice, a model used to assess potential antiparkinsonian effects.[3]

Signaling Pathway

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). The M4 receptor subtype primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, VU6021625 blocks the binding of acetylcholine to the M4 receptor, thereby preventing this downstream signaling cascade.

Diagram of the M4 receptor signaling pathway and the action of VU6021625:

G cluster_pathway M4 Receptor Signaling Pathway ACh Acetylcholine M4R M4 Receptor ACh->M4R Activates Gi_Go Gαi/o M4R->Gi_Go Activates VU6021625 VU6021625 (Antagonist) VU6021625->M4R Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

M4 receptor signaling and antagonism by VU6021625.

Conclusion

The development of selective M4 muscarinic acetylcholine receptor antagonists like VU6021625 represents a promising therapeutic strategy for movement disorders. The high selectivity of this compound for the M4 receptor over other mAChR subtypes suggests the potential for reduced side effects compared to nonselective antagonists. The detailed characterization of VU6021625 provides a solid foundation for further preclinical and clinical development.

References

Unraveling MC2590: A Molecule with a Dual Identity and Divergent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identity of the molecule designated as MC2590 is currently ambiguous, with publicly available information pointing to two distinct chemical entities with vastly different therapeutic applications. One source describes this compound as a peptide in early-stage development for metabolic regulation and cardiometabolic recovery. Conversely, a published scientific study identifies this compound as a small molecule N-hydroxypyridin-2-yl acrylamide (B121943), a class of compounds known as histone deacetylase (HDAC) inhibitors, with data presented on its anti-parasitic activity.

This technical guide addresses this discrepancy by providing a comprehensive overview of the potential therapeutic applications for both classes of molecules. Due to the lack of specific public data for this compound in either context, this document presents generalized, representative data, experimental protocols, and signaling pathways for both HDAC inhibitors and metabolic peptides. This guide is intended to serve as a foundational resource for understanding the potential of these two distinct therapeutic approaches, while underscoring the critical need for further clarification on the true nature of this compound.

Section 1: this compound as a Histone Deacetylase (HDAC) Inhibitor

The identification of this compound as an N-hydroxypyridin-2-yl acrylamide in a peer-reviewed study places it within the class of histone deacetylase (HDAC) inhibitors.[1] HDAC inhibitors are a class of epigenetic drugs that play a significant role in cancer therapy and are being investigated for other indications, including parasitic diseases.[1][2]

Mechanism of Action of HDAC Inhibitors

HDAC enzymes remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[3] HDAC inhibitors block the activity of these enzymes, leading to an accumulation of acetylated histones.[4] This "hyperacetylation" results in a more relaxed, open chromatin structure, which can reactivate the transcription of silenced genes, including tumor suppressor genes.[3][4]

Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors and signaling molecules, which contributes to their therapeutic effects.[1][4] These effects can lead to cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells, with minimal impact on normal cells.[1][5]

Potential Therapeutic Applications of HDAC Inhibitors

The primary therapeutic application of HDAC inhibitors is in oncology. Several HDAC inhibitors have been approved by the FDA for the treatment of hematological malignancies such as cutaneous T-cell lymphoma and multiple myeloma.[6][7] Clinical trials are ongoing to evaluate their efficacy in a wide range of solid tumors, often in combination with other anticancer agents.[1][8]

Additionally, HDAC inhibitors are being explored as potential treatments for parasitic diseases.[2] By targeting the HDACs of parasites, these inhibitors can interfere with essential cellular processes, leading to parasite death.[9] However, the study that identified this compound as an HDAC inhibitor reported that it was inactive against the parasite Trypanosoma cruzi and toxic to the host cells at the tested concentrations.

Representative Data for an HDAC Inhibitor

Due to the absence of specific quantitative data for this compound, the following table provides representative data for a well-characterized HDAC inhibitor, Vorinostat (SAHA), to illustrate typical in vitro metrics.

ParameterCell LineValueReference
IC50 (Cell Viability) HCT116 (Colon Cancer)2.5 µM[1]
IC50 (HDAC Activity) HeLa Nuclear Extract50 nM[10]
Apoptosis Induction Jurkat (T-cell Leukemia)5 µM (Significant increase in Annexin V positive cells after 24h)[1][11]
Cell Cycle Arrest K562 (Leukemia)G2/M phase arrest at 1 µM[1][11]
Example Experimental Protocols for HDAC Inhibitor Evaluation

Objective: To determine the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor on cancer cell proliferation.

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the HDAC inhibitor for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.[11]

Objective: To measure the direct inhibitory effect of a compound on HDAC enzyme activity.

Methodology:

  • In a 96-well plate, combine a source of HDAC enzymes (e.g., HeLa cell nuclear extract), the HDAC inhibitor at various concentrations, and a fluorogenic HDAC substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence using a fluorometer.

  • Calculate the IC50 value based on the inhibition of fluorescence compared to a control without the inhibitor.[10][12]

Objective: To quantify the induction of apoptosis by an HDAC inhibitor.

Methodology:

  • Treat cells with the HDAC inhibitor for a defined period (e.g., 24-48 hours).

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[11]

Signaling Pathway Affected by HDAC Inhibitors

HDAC_Inhibitor_Pathway HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, NF-κB) HDAC->NonHistone Deacetylation AcetylatedHistones Acetylated Histones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., p21, Bax) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis AcetylatedNonHistone Acetylated Non-Histone Proteins AlteredFunction Altered Protein Function AcetylatedNonHistone->AlteredFunction AlteredFunction->CellCycleArrest AlteredFunction->Apoptosis

Section 2: this compound as a Peptide for Metabolic Regulation

An alternative identity for this compound comes from a dossier describing it as a peptide for "metabolic regulation and cardiometabolic recovery." Peptides are short chains of amino acids that act as signaling molecules and have emerged as promising therapeutics for metabolic disorders.[13][14] A prominent class of such peptides are the glucagon-like peptide-1 (GLP-1) receptor agonists.[15][16]

Mechanism of Action of Metabolic Peptides (GLP-1 Receptor Agonists)

GLP-1 is an incretin (B1656795) hormone released from the gut in response to food intake.[16] GLP-1 receptor agonists mimic the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor, which is found in various tissues, including the pancreas, brain, and gastrointestinal tract.[15][16] The activation of the GLP-1 receptor has several metabolic effects:

  • Stimulation of Insulin (B600854) Secretion: It enhances glucose-dependent insulin release from pancreatic β-cells.[15]

  • Suppression of Glucagon Secretion: It inhibits the release of glucagon, a hormone that raises blood sugar levels.[15]

  • Slowing of Gastric Emptying: It delays the absorption of nutrients from the gut, which helps to control post-meal blood sugar spikes.[17]

  • Promotion of Satiety: It acts on the brain to increase feelings of fullness and reduce appetite, leading to decreased food intake.[17]

Potential Therapeutic Applications of Metabolic Peptides

The primary therapeutic applications for GLP-1 receptor agonists are type 2 diabetes and obesity.[18] By improving glycemic control and promoting weight loss, these peptides can also have beneficial effects on cardiovascular risk factors, contributing to "cardiometabolic recovery."[19][20] Some GLP-1 receptor agonists have been shown to reduce the risk of major adverse cardiovascular events in patients with type 2 diabetes.[20]

Representative Data for a Metabolic Peptide

As no specific data for this compound as a metabolic peptide is available, the following table presents representative data for a well-known GLP-1 receptor agonist, Semaglutide, to illustrate typical clinical outcomes.

ParameterStudy PopulationResultReference
HbA1c Reduction Adults with Type 2 Diabetes~1.5% reduction from baseline[18]
Weight Loss Adults with Obesity~15% reduction in body weight[18]
Blood Pressure Reduction Adults with Type 2 Diabetes~5 mmHg reduction in systolic blood pressure[15]
Cardiovascular Risk Reduction Adults with Type 2 Diabetes and high cardiovascular riskSignificant reduction in major adverse cardiovascular events[20]
Example Experimental Protocols for Metabolic Peptide Evaluation

Objective: To determine the potency of a peptide in activating the GLP-1 receptor.

Methodology:

  • Use a cell line engineered to express the human GLP-1 receptor and a reporter gene system (e.g., cAMP response element-luciferase).

  • Treat the cells with various concentrations of the test peptide.

  • After an incubation period, measure the reporter gene activity (e.g., luminescence).

  • Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve.

Objective: To assess the ability of a peptide to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Methodology:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat).

  • Incubate the islets with the test peptide at different glucose concentrations (e.g., low and high glucose).

  • After the incubation period, collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Determine if the peptide significantly enhances insulin secretion at high glucose compared to low glucose.

Objective: To evaluate the effect of a peptide on glucose tolerance in an animal model of diabetes or obesity.

Methodology:

  • Administer the test peptide to the animals.

  • After a specified time, administer an oral glucose load.

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Measure the blood glucose levels at each time point.

  • Calculate the area under the curve (AUC) for the glucose excursion to assess the improvement in glucose tolerance.

Signaling Pathway for GLP-1 Receptor Agonists

GLP1_Pathway cluster_cell GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds and Activates AC Adenylyl Cyclase GLP1R->AC Activates Pancreatic_Beta_Cell Pancreatic β-cell cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes Epac2->Insulin_Secretion Promotes

Conclusion

The available information on this compound is conflicting, pointing to two distinct molecular entities: a small molecule HDAC inhibitor and a peptide for metabolic regulation. This guide has provided a comprehensive, albeit generalized, overview of the potential therapeutic applications, mechanisms of action, and evaluation methods for both classes of compounds.

For researchers, scientists, and drug development professionals, it is imperative to seek definitive clarification on the chemical structure and biological activity of this compound before proceeding with any research or development efforts. The divergent paths of an HDAC inhibitor and a metabolic peptide represent fundamentally different therapeutic strategies with unique challenges and opportunities. Further public disclosure of data from the developing entity is essential to resolve this ambiguity and unlock the true potential of this compound.

References

In-depth Technical Guide: MC2590 In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature, no specific information, quantitative data, experimental protocols, or signaling pathways associated with a compound designated "MC2590" could be identified. The search results did not yield any relevant in vitro or in vivo studies for a substance with this name.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams. The initial search for "this compound in vitro studies" and "this compound in vivo studies" did not return any specific scholarly articles or research data pertaining to this compound. The search results were of a general nature, discussing in vitro and in vivo methodologies broadly, or referencing other, unrelated compounds.

For researchers, scientists, and drug development professionals seeking information on a specific compound, accurate identification is crucial. It is possible that "this compound" may be an internal project code, a misnomer, or a compound that has not yet been described in publicly available scientific literature.

To obtain the desired information, it is recommended to:

  • Verify the compound identifier: Double-check the name "this compound" for accuracy. Ensure that it is the correct and complete designation.

  • Consult internal documentation: If this is an internal project, refer to internal databases, reports, and documentation for data and protocols.

  • Search alternative databases: Explore specialized chemical and pharmaceutical databases that may contain information on proprietary or less-publicized compounds.

  • Contact the originating source: If the compound name was obtained from a specific research group, institution, or company, direct inquiry may be the most effective way to access the relevant data.

Without any foundational data from the scientific literature, the creation of a technical guide with the specified core requirements is not feasible at this time. Should information on this compound become publicly available, this request can be revisited.

An In-depth Technical Guide to MC2590 and its Structural Analogs: Potent Histone Deacetylase Inhibitors Targeting Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of MC2590, a potent pyridine-containing histone deacetylase (HDAC) inhibitor. This compound and its related compounds have demonstrated significant efficacy against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. This document details the biological activity, experimental protocols, and underlying mechanism of action of these compounds, presenting a valuable resource for researchers in parasitology and medicinal chemistry.

Core Compound: this compound

This compound is a hydroxamate-based compound identified as a potent inhibitor of histone deacetylases. It exhibits a selective inhibition profile, primarily targeting human HDAC isoforms 1, 2, 3, 6, 8, and 10, which fall under the Class I and IIb categories of HDACs, with IC50 values ranging from 15 to 156 nM.[1] It also shows inhibitory activity against HDAC isoforms 4, 5, 7, 9, and 11 at higher concentrations (IC50 values of 1350–3890 nM).[1] The chemical structure of this compound is (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide, with the CAS number 2284460-01-9.

Structural Analogs and Derivatives

Research into hydroxamate-based HDAC inhibitors has yielded a number of structural analogs and derivatives of this compound with potent anti-parasitic properties. Key examples include MC1742, MC2059, and MC2125. These compounds share the core hydroxamic acid functional group, which is crucial for their HDAC inhibitory activity, but differ in their capping and linker moieties.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of this compound and its analogs against Toxoplasma gondii and human cell lines. The data highlights their potency and selectivity.

CompoundT. gondii Type I IC50 (nM)T. gondii Type II IC50 (nM)HFF Cell Line IC50 (nM)HepG2 Cell Line IC50 (nM)Selectivity Index (HFF/Type II)Selectivity Index (HepG2/Type II)
This compound 30 ± 623 ± 634,553 ± 9,3865,531 ± 1,8791,502240
MC1742 39 ± 730 ± 83,000Not Available100Not Available
MC2059 89 ± 675 ± 915,800 ± 1,5368,364 ± 125211111
MC2125 10 ± 35 ± 116,313 ± 2,529198 ± 553,26340

Data sourced from "Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity"[1]. HFF stands for Human Foreskin Fibroblast, and HepG2 is a human liver cancer cell line.

Mechanism of Action: HDAC Inhibition in Toxoplasma gondii

The primary mechanism of action for this compound and its analogs is the inhibition of histone deacetylases within the Toxoplasma gondii parasite. HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDACs, these compounds induce a state of hyperacetylation of the parasite's histones.[1] This alteration in the epigenetic landscape leads to the dysregulation of gene expression, ultimately resulting in the arrest of parasite proliferation and cell death.[1]

HDAC_Inhibition_Pathway This compound This compound / Analogs HDAC Toxoplasma gondii Histone Deacetylase (HDAC) This compound->HDAC Inhibition Gene_Expression Altered Gene Expression This compound->Gene_Expression Upregulates/Deregulates Histones Acetylated Histones HDAC->Histones Deacetylation HDAC->Gene_Expression Represses Deacetylated_Histones Deacetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histones->Chromatin Parasite_Death Parasite Proliferation Arrest & Cell Death Gene_Expression->Parasite_Death Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound Synthesis Synthesis of This compound & Analogs IC50_assay Anti-T. gondii IC50 Assay Compound Synthesis->IC50_assay Cytotoxicity_assay Cytotoxicity Assay (HFF & HepG2) Compound Synthesis->Cytotoxicity_assay Western_blot Western Blot for Histone Acetylation Compound Synthesis->Western_blot Compound_admin Compound Administration Compound Synthesis->Compound_admin T_gondii_culture T. gondii Culture (Luciferase-expressing) T_gondii_culture->IC50_assay T_gondii_culture->Western_blot HFF_culture HFF Cell Culture HFF_culture->IC50_assay HFF_culture->Cytotoxicity_assay Mouse_model Mouse Model of Acute Toxoplasmosis Mouse_model->Compound_admin Survival_analysis Survival Analysis Compound_admin->Survival_analysis Parasite_burden Parasite Burden Measurement Compound_admin->Parasite_burden

References

Methodological & Application

Application Notes and Protocols for MC2590 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Preclinical Application of MC2590 in In Vivo Cancer Models

Introduction

Extensive research of publicly available scientific literature and databases has revealed no specific compound designated as "this compound." It is possible that "this compound" is an internal development code, a novel compound not yet publicly disclosed, or a misnomer.

This document, therefore, serves as a generalized framework and best-practice guide for the preclinical evaluation of a novel anti-cancer agent, hypothetically designated this compound, in animal models. The methodologies and principles outlined herein are based on established practices in oncological drug development and can be adapted once the specific characteristics of this compound (e.g., mechanism of action, chemical properties) are known.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this illustrative guide, we will postulate that this compound is an inhibitor of a critical kinase, "Kinase X," involved in a hypothetical "Cancer Growth Pathway."

Cancer_Growth_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase X GFR->KinaseX Downstream1 Downstream Effector 1 KinaseX->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 TF Transcription Factor Downstream2->TF GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp This compound This compound This compound->KinaseX

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Animal Model: Female C57BL/6 mice, 6-8 weeks old.

Methodology:

  • Acclimatize animals for a minimum of 7 days.

  • Randomize mice into groups of 3-5.

  • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). The vehicle choice will depend on the solubility and stability of the compound.

  • Administer escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur).

  • Record body weight daily.

  • The MTD is typically defined as the dose that results in no more than 15-20% mean body weight loss and no mortality.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Male Swiss Webster mice, 7-9 weeks old.[1]

Methodology:

  • Administer a single dose of this compound (e.g., 5 mg/kg) via intravenous and the intended therapeutic route (e.g., oral, intraperitoneal) to different groups of mice.[1]

  • Collect blood samples at serial time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood to plasma and store at -80°C.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key PK parameters using non-compartmental analysis.

Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID) bearing subcutaneous human cancer cell line xenografts.

Methodology:

  • Inject human cancer cells (selected based on in vitro sensitivity to this compound) subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, standard-of-care positive control).

  • Administer treatment as per the determined MTD and schedule.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study, euthanize mice and collect tumors for pharmacodynamic (PD) biomarker analysis.

Efficacy_Study_Workflow CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, this compound, SoC) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Analysis (PD Biomarkers) Endpoint->Analysis

Caption: General workflow for a xenograft efficacy study.

Data Presentation

Quantitative data from these studies should be summarized in clear, concise tables.

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Data for this compound

Dose Group (mg/kg)Administration RouteNumber of AnimalsMean Body Weight Change (%)MortalityClinical Signs
VehicleOral5+2.50/5None Observed
10Oral5-1.20/5None Observed
30Oral5-8.50/5Mild lethargy
100Oral5-22.12/5Severe lethargy, ruffled fur

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (5 mg/kg, Oral)

ParameterUnitValue
Cmaxng/mL1500
Tmaxh1.0
AUC(0-t)ng*h/mL7500
t1/2h4.2
Bioavailability (%)%35

Table 3: Hypothetical Xenograft Efficacy Data

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleQD, PO1250-+1.8
This compound (25 mg/kg)QD, PO62550-3.5
This compound (50 mg/kg)QD, PO31275-9.2
Standard of CareQ3D, IV43765-7.8

Conclusion and Future Directions

Upon determination of the actual properties of this compound, these generalized protocols should be refined. Further studies may include orthotopic or genetically engineered mouse models to more accurately recapitulate human disease. Combination studies with standard-of-care agents should also be considered to explore potential synergistic effects. Rigorous and well-designed animal studies are crucial for the successful clinical translation of novel therapeutic agents like this compound.

References

Application Notes and Protocols: MC2590 Dosage and Administration Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "MC2590" did not yield any specific information regarding its dosage, administration, mechanism of action, or any associated preclinical or clinical studies. The search results did not contain any data that would allow for the creation of detailed application notes, protocols, or visualizations as requested.

The information retrieved consisted of general guidelines for clinical trial design, unrelated drug administration protocols, and information on compounds with different designations. No documents directly mentioning "this compound" in a relevant context were found.

Therefore, it is not possible to provide the requested detailed application notes and protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound at this time. Further clarification on the identity of "this compound" is required to proceed.

Application Notes and Protocols for the Analytical Detection of Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reliable detection and quantification of drug candidates in various matrices is a cornerstone of drug discovery and development. The choice of analytical methodology is intrinsically linked to the physicochemical properties of the analyte. This document provides a comprehensive overview of common analytical techniques and detailed protocols applicable to different classes of molecules. While the specific compound "MC2590" is not publicly documented, the principles and methods outlined herein provide a robust framework for establishing and validating analytical methods for novel drug candidates, once their basic properties are understood.

Method Selection for a Novel Compound

The initial step in developing a detection method is to characterize the analyte. The decision tree below guides the selection of an appropriate analytical technique based on the molecular weight (MW) and the availability of specific binding agents (e.g., antibodies).

MethodSelection Analyte Analyte 'this compound' MW_Check Determine Molecular Weight (MW) Analyte->MW_Check Small_Molecule Small Molecule (MW < 1500 Da) MW_Check->Small_Molecule Low MW Biologic Biologic (MW > 1500 Da) MW_Check->Biologic High MW Antibody_Check_SM Antibody Available? Small_Molecule->Antibody_Check_SM Antibody_Check_Bio Antibody Available? Biologic->Antibody_Check_Bio LC_MS LC-MS/MS Antibody_Check_SM->LC_MS No Immunoassay_SM Immunoassay (e.g., Competitive ELISA) Antibody_Check_SM->Immunoassay_SM Yes Immunoassay_Bio Immunoassay (e.g., Sandwich ELISA) Antibody_Check_Bio->Immunoassay_Bio Yes LBA Ligand Binding Assay (LBA) Antibody_Check_Bio->LBA If receptor/binder known LC_MS_Bio LC-MS/MS (Top-down/Bottom-up) Antibody_Check_Bio->LC_MS_Bio No HPLC_UV HPLC-UV/Vis or Fluorescence LC_MS->HPLC_UV If chromophore present and sufficient concentration

Figure 1: Decision tree for analytical method selection.

Section 1: Analytical Methods for Small Molecules

Small molecule drugs are typically characterized by their low molecular weight and are amenable to a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, used for separation, identification, and quantification.

Experimental Protocol: HPLC-UV/Vis Method Development

  • Column Selection: Start with a versatile column, such as a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid in Water.

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient Elution: Begin with a broad gradient to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol (B129727) as the organic phase), and pH to achieve optimal separation and peak shape.

  • Quantification: Create a calibration curve using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Spike_IS Spike with Internal Standard (IS) Biological_Sample->Spike_IS Extraction Extraction (PPT, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC Ion_Source Ionization Source (ESI/APCI) HPLC->Ion_Source Mass_Analyzer1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) Ion_Source->Mass_Analyzer1 Collision_Cell Collision Cell (Q2) (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Mass Analyzer 2 (Q3) (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Chromatogram Chromatogram Generation (Analyte & IS) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Calibration Curve Construction (Peak Area Ratio vs. Concentration) Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Figure 2: Typical workflow for LC-MS/MS analysis.

Experimental Protocol: Protein Precipitation for Plasma Samples

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (a stable isotope-labeled version of the analyte is ideal).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Representative Quantitative Data for a Small Molecule by LC-MS/MS

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quant. (LLOQ)1 ng/mL
Upper Limit of Quant. (ULOQ)1000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery85-115%

Section 2: Analytical Methods for Biologics

Biologics, such as proteins, peptides, and antibody-drug conjugates (ADCs), require different analytical strategies due to their large size and complex structure.

Immunoassays

Immunoassays are highly specific and sensitive methods that rely on the binding of an antibody to the analyte. The enzyme-linked immunosorbent assay (ELISA) is a common format.

Sandwich_ELISA Step1 1. Coating: Capture antibody is immobilized on a microplate well. Step2 2. Sample Addition: Sample containing the antigen (analyte) is added. Step1->Step2 Step3 3. Detection Antibody: An enzyme-linked detection antibody is added, binding to a different epitope on the antigen. Step2->Step3 Step4 4. Substrate Addition: A substrate is added, which is converted by the enzyme to a detectable signal. Step3->Step4 Well1 <Well> CaptureAb Antigen DetectionAb Substrate Signal

Figure 3: Principle of a Sandwich ELISA.

Experimental Protocol: General Sandwich ELISA

  • Coating: Dilute capture antibody in coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4 °C.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add 100 µL of diluted, enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Table 2: Representative Quantitative Data for a Biologic by ELISA

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quant. (LLOQ)10 pg/mL
Upper Limit of Quant. (ULOQ)1000 pg/mL
Accuracy (% Bias)Within ±20% (±25% at LLOQ)
Precision (%RSD)< 20% (< 25% at LLOQ)
SpecificityNo significant cross-reactivity

Section 3: Signaling Pathway Context

Understanding the mechanism of action of a drug candidate can inform the development of pharmacodynamic (PD) biomarker assays. For instance, if "this compound" were a kinase inhibitor, an immunoassay could be developed to detect the phosphorylation of a downstream target.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TargetProtein Target Protein KinaseB->TargetProtein PhosphorylatedTarget Phosphorylated Target Protein TargetProtein->PhosphorylatedTarget CellularResponse Cellular Response PhosphorylatedTarget->CellularResponse This compound This compound This compound->KinaseB Inhibition

Figure 4: Hypothetical signaling pathway for a kinase inhibitor.

In this hypothetical pathway, "this compound" inhibits Kinase B. An immunoassay using an antibody specific to the phosphorylated form of the Target Protein could be used as a PD biomarker to measure the drug's activity in biological samples.

While the identity of "this compound" is unknown, this application note provides a comprehensive framework of analytical methodologies and detailed protocols for the detection and quantification of small molecule and biological drug candidates. The selection of the most appropriate method will depend on the specific physicochemical properties of "this compound". The workflows, protocols, and data presentation formats provided herein serve as a guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for novel therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MC2590 for High-Throughput Screening Assays

Initial Assessment: Following a comprehensive search for the compound "this compound" in the context of high-throughput screening assays, no specific information was found in the public domain. The search yielded general information about high-throughput screening (HTS) methodologies and various signaling pathways, but no data, protocols, or publications directly related to a compound designated this compound.

This suggests that "this compound" may be an internal compound code not yet disclosed in scientific literature, a novel proprietary molecule, or potentially a misnomer. Without publicly available data on its biological target, mechanism of action, or established assays, it is not possible to provide specific application notes or detailed protocols as requested.

To proceed, further information regarding the specific biological target and the intended screening application of this compound is required. However, based on the general principles of HTS assay development, a generic framework can be provided. The following sections outline the typical components of application notes and protocols for a hypothetical compound in a high-throughput screening context.

Section 1: Compound Profile (Hypothetical)

This section would typically provide a summary of the compound's known properties. Since no data exists for this compound, this remains a template.

Table 1: Hypothetical Quantitative Data for this compound

ParameterValueAssay Conditions
Targete.g., Kinase XBiochemical Assay
IC50e.g., 50 nM10 µM ATP, 30 min incubation
EC50e.g., 200 nMCell-based reporter assay
Cytotoxicity (CC50)> 50 µMHEK293 cells, 24 hr incubation
Solubilitye.g., 100 µMAqueous buffer, pH 7.4

Section 2: Signaling Pathway (Illustrative Example)

Assuming this compound is an inhibitor of a kinase within a signaling cascade, a diagram of that pathway would be essential. Below is a representative diagram for a generic MAP Kinase signaling pathway, a common target in drug discovery.

extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response This compound This compound (Hypothetical Inhibitor) This compound->mek Inhibition

Caption: Hypothetical signaling pathway for this compound.

Section 3: High-Throughput Screening Protocol (Generic Template)

This section provides a generalized protocol for a cell-based reporter assay, a common format for HTS. This would need to be adapted based on the specific target and assay technology.

Objective: To identify inhibitors of the target pathway using a luciferase-based reporter gene assay in a 384-well format.

Materials:

  • HEK293 cells stably expressing the reporter construct

  • Assay medium: DMEM, 0.5% FBS, 1% Pen/Strep

  • Compound plates with this compound and other test compounds

  • Luciferase assay reagent

  • 384-well white, solid-bottom assay plates

Protocol:

  • Cell Seeding:

    • Harvest and resuspend HEK293 reporter cells in assay medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic liquid handler, transfer 20 nL of compound from the source plates to the assay plates.

    • Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

  • Incubation:

    • Incubate the assay plates for 16-24 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the assay plates and luciferase reagent to room temperature.

    • Add 20 µL of luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal on a compatible plate reader.

Data Analysis:

  • Normalize the data to the plate controls.

  • Calculate the percent inhibition for each compound concentration.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a high-throughput screening campaign.

assay_dev Assay Development & Validation plate_prep Compound Plate Preparation assay_dev->plate_prep compound_addition Compound Addition plate_prep->compound_addition cell_seeding Cell Seeding cell_seeding->compound_addition incubation Incubation compound_addition->incubation signal_read Signal Reading incubation->signal_read data_analysis Data Analysis (Hit Identification) signal_read->data_analysis hit_validation Hit Validation & Confirmation data_analysis->hit_validation

Caption: General workflow for a high-throughput screening assay.

While specific details for this compound are unavailable, this document provides a foundational template for creating application notes and protocols for a novel compound in a high-throughput screening setting. To generate a specific and actionable document for this compound, it is imperative to have information regarding its molecular target, mechanism of action, and any preliminary experimental data. Researchers and drug development professionals are advised to consult internal documentation or the primary source of the compound for this critical information.

Application Notes and Protocols for Measuring the Bioactivity of MC2590, a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the biological activity of MC2590, a hypothetical, potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The protocols detailed below cover both biochemical and cell-based assays to characterize the potency, mechanism of action, and cellular effects of this compound and other similar compounds.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a critical enzyme in the regulation of gene transcription. It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In this complex, CDK9, along with its cyclin partner (typically Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from a paused state, allowing for the productive elongation of mRNA transcripts for a wide range of genes, including many that are crucial for cancer cell survival, such as the anti-apoptotic protein Mcl-1 and the proto-oncogene c-Myc.[1]

Due to its central role in promoting the expression of these key survival factors, the dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][3] Inhibitors of CDK9, like the hypothetical this compound, are being investigated as potential anti-cancer agents.

Quantitative Data Summary

The following table provides a summary of hypothetical bioactivity data for this compound, alongside publicly available data for other known CDK9 inhibitors for comparative purposes.

Compound Biochemical IC50 (nM) (CDK9/CycT1) Cell-Based IC50 (nM) (MOLT-4 Cells) Reference
This compound (Hypothetical) 550N/A
NVP-2 < 0.5149[1]
SNS-032 4173[1]
Atuveciclib (BAY-1143572) 6Not specified for MOLT-4[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the CDK9 signaling pathway and a typical experimental workflow for characterizing a novel CDK9 inhibitor.

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation CDK9 Regulation cluster_downstream Downstream Effects RNA_Pol_II RNA Polymerase II Promoter_Paused Promoter-Proximal Paused State RNA_Pol_II->Promoter_Paused Binds to DNA Productive_Elongation Productive Elongation & mRNA Synthesis Promoter_Paused->Productive_Elongation Release Anti_Apoptotic Expression of Anti-Apoptotic Proteins (e.g., Mcl-1) Productive_Elongation->Anti_Apoptotic Proto_Oncogenes Expression of Proto-Oncogenes (e.g., c-Myc) Productive_Elongation->Proto_Oncogenes P_TEFb P-TEFb Complex (CDK9/Cyclin T1) P_TEFb->Promoter_Paused Phosphorylates RNA Pol II CTD This compound This compound (CDK9 Inhibitor) This compound->P_TEFb Inhibits Cell_Survival Cancer Cell Survival & Proliferation Anti_Apoptotic->Cell_Survival Proto_Oncogenes->Cell_Survival

Caption: The CDK9 signaling pathway in transcription elongation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies A 1. In Vitro Kinase Assay (e.g., ADP-Glo™) Determine Biochemical IC50 B 2. Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Determine Cellular IC50 A->B Proceed if potent C 3. Target Engagement Assay (Western Blot for p-RNA Pol II) Confirm On-Target Effect B->C Confirm mechanism D 4. Apoptosis Assay (e.g., Caspase-Glo® 3/7) Measure Induction of Apoptosis C->D Assess downstream effect E 5. Xenograft Models Evaluate Anti-Tumor Efficacy D->E Advance to in vivo

Caption: Experimental workflow for characterizing a CDK9 inhibitor.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant CDK9/Cyclin T1. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[4][5]

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme (BPS Bioscience or similar)

  • Kinase substrate (e.g., a peptide substrate for CDK9)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (component of the kit or prepared separately)

  • This compound compound

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Further dilute this series in kinase assay buffer to achieve a 4x final assay concentration. The final DMSO concentration should not exceed 1%.[1]

  • Enzyme and Substrate Preparation:

    • Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.

    • Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. A common ATP concentration to use is 10 µM, which is often near the Km for many kinases.[1]

  • Assay Plate Setup:

    • Add 2.5 µL of the 4x this compound dilutions to the wells of a 384-well plate.

    • Include positive control wells (DMSO vehicle only) and negative control wells (no enzyme).[1]

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the negative controls.

    • Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.[1]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLT-4, HCT-116, MCF-7)

  • Complete cell culture medium

  • This compound compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: Target Engagement Assay (Western Blot for p-RNA Pol II)

This protocol confirms that this compound is inhibiting CDK9 within the cells by measuring the phosphorylation of its direct substrate, the C-terminal domain of RNA Polymerase II.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RNA Pol II) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-RNA Pol II signal (normalized to total RNA Pol II or GAPDH) indicates successful target engagement by this compound.

These protocols provide a robust framework for the initial characterization of a novel CDK9 inhibitor. Further studies, such as apoptosis assays and in vivo xenograft models, would be necessary for a more complete understanding of its therapeutic potential.

References

Application Notes and Protocols for MC2590: Inducing a Specific Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MC2590 for Inducing a Specific Cellular Response Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the compound "this compound" in scientific literature and public databases did not yield any specific information. The following application notes and protocols are presented as a generalized template. The experimental details, expected outcomes, and safety information are hypothetical and should be replaced with actual data once available for this compound. Researchers must consult specific literature and safety data sheets pertaining to this compound before commencing any experimental work.

Introduction

This compound is a novel small molecule compound that has been identified as a potent modulator of [Specify Target Pathway, e.g., the MAPK/ERK signaling pathway ]. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in cell-based assays, and guidelines for data analysis. The information is intended to assist researchers in utilizing this compound to investigate its effects on cellular responses and to explore its potential therapeutic applications.

Mechanism of Action

This compound is hypothesized to exert its cellular effects by [Describe the proposed mechanism, e.g., selectively inhibiting the phosphorylation of MEK1/2, thereby preventing the activation of ERK1/2 ]. This inhibition leads to the downstream regulation of transcription factors and cellular processes involved in [Mention cellular processes, e.g., cell proliferation, differentiation, and apoptosis ]. The precise molecular interactions and the full spectrum of its activity are currently under investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preliminary studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeIC50 / EC50 (nM)Maximum Effect (%)
[e.g., HeLa][e.g., Cell Viability (MTT)][e.g., 50][e.g., 85% inhibition]
[e.g., A549][e.g., Target Inhibition (p-ERK)][e.g., 15][e.g., 95% inhibition]
[e.g., MCF-7][e.g., Apoptosis (Caspase-3)][e.g., 100][e.g., 60% induction]

Table 2: Dose-Response Relationship of this compound in [Specify Cell Line]

Concentration (nM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
1984.8
10856.1
50525.5
100254.9
500123.7

Experimental Protocols

Cell Culture and Treatment

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well cell culture plates

  • Trypsin-EDTA

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest cells using Trypsin-EDTA and seed them into appropriate plates (e.g., 5,000 cells/well for a 96-well plate for viability assays; 2 x 10^5 cells/well for a 6-well plate for western blotting).

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Target Pathway Analysis

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells in the 6-well plates twice with cold PBS.

  • Lyse the cells with 100 µL of cold RIPA buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Phosphorylates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment This compound Treatment (Varying Concentrations & Times) Seeding->Treatment Assay Perform Assay Treatment->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability for viability Western Western Blotting (Protein Analysis) Assay->Western for protein Data_Viability Data Acquisition: Absorbance Reading Viability->Data_Viability Data_Western Data Acquisition: Imaging Western->Data_Western Analysis Data Analysis Data_Viability->Analysis Data_Western->Analysis IC50 IC50 Calculation Analysis->IC50 from viability data Protein_Quant Protein Quantification Analysis->Protein_Quant from western data End End: Results & Interpretation IC50->End Protein_Quant->End

Caption: General experimental workflow for this compound.

Troubleshooting & Optimization

improving MC2590 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MC2590. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solubilization and use of this compound in various experimental settings.

Issue Potential Cause Recommended Solution
This compound precipitates out of solution upon addition to aqueous media (e.g., cell culture media). The compound has low aqueous solubility and is crashing out of the initial solvent.1. Optimize the concentration of the organic solvent: Use a higher concentration of a stock solution in an organic solvent like DMSO and add it to the aqueous medium with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).[1][2] 2. Employ a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.[3][4] 3. Utilize solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[3][5]
Inconsistent results are observed between experiments. Variability in the preparation of the this compound solution.1. Standardize the solubilization protocol: Ensure consistent solvent, temperature, and mixing time for every experiment. 2. Prepare fresh solutions: Do not use old stock solutions where the compound may have degraded or precipitated. 3. Verify the concentration: If possible, analytically verify the concentration of your final working solution.
Low bioavailability or efficacy is observed in in vivo studies. Poor solubility leading to inadequate absorption.1. Formulation development: Consider formulating this compound in a suitable vehicle for in vivo administration, such as a microemulsion, nanosuspension, or a solution with co-solvents and surfactants.[4][5][6] 2. Particle size reduction: Techniques like micronization can increase the surface area and improve the dissolution rate.[3][4][6][7]
Visible particles or cloudiness in the final working solution. Incomplete dissolution of this compound.1. Increase sonication time: Sonication can help break down aggregates and improve dispersion.[1] 2. Gentle warming: Cautiously warm the solution, but be mindful of the compound's stability at higher temperatures. 3. Filter the solution: Use a sterile filter (e.g., 0.22 µm) to remove any undissolved particles, but be aware that this may reduce the final concentration of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common starting solvent for preparing high-concentration stock solutions of poorly soluble compounds.[2] For in vivo studies, the choice of solvent will depend on the route of administration and toxicity considerations. A co-solvent system, such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline, is often employed.[4]

Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v).[2] It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: How can I improve the solubility of this compound in aqueous buffers for biochemical assays?

A3: Several strategies can be employed:

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

  • Use of co-solvents: Adding a small percentage of an organic co-solvent like ethanol (B145695) or glycerol (B35011) can increase solubility.[4]

  • Inclusion of surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 at low concentrations (above their critical micelle concentration) can aid in solubilization.[3]

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Yes, sonication is a useful technique to break down particle aggregates and enhance the rate of dissolution.[1] However, prolonged sonication can generate heat, so it is advisable to sonicate in short bursts in an ice bath to prevent thermal degradation of the compound.

Q5: Are there any formulation strategies to improve the oral bioavailability of this compound?

A5: For poorly soluble compounds like this compound, several formulation approaches can enhance oral bioavailability:

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[3]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[5]

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles. If necessary, repeat the vortexing and sonication steps.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Dilution:

    • Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • For each dilution step, add the this compound solution to the medium and immediately vortex or pipette vigorously to ensure rapid and uniform mixing. This helps to prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the working solutions does not exceed the tolerated level for your specific cell line (typically ≤ 0.5%).

  • Application: Add the freshly prepared working solutions to your cell cultures. Include a vehicle control containing the same final concentration of DMSO.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates DNA DNA TranscriptionFactor->DNA Binds to GeneExpression Gene Expression DNA->GeneExpression Promotes This compound This compound This compound->Kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Poorly Soluble this compound solubility_screen Solubility Screening (DMSO, Ethanol, Co-solvents) start->solubility_screen stock_prep Prepare High-Concentration Stock Solution solubility_screen->stock_prep working_prep Prepare Working Solutions in Aqueous Media stock_prep->working_prep visual_insp Visual Inspection (Precipitation/Clarity) working_prep->visual_insp assay Perform In Vitro/ In Vivo Experiment visual_insp->assay Clear troubleshoot Troubleshoot Solubility (See Guide) visual_insp->troubleshoot Precipitate end End: Analyze Results assay->end troubleshoot->solubility_screen

Caption: Workflow for preparing and testing this compound solutions.

Logical_Relationship cluster_strategies Solubilization Strategies start Is this compound soluble in desired final buffer? yes Proceed with experiment start->yes Yes no Select Solubilization Strategy start->no No cosolvent Co-solvent System no->cosolvent surfactant Surfactants/ Cyclodextrins no->surfactant ph_adjust pH Adjustment no->ph_adjust formulation Advanced Formulation (e.g., Nanosuspension) no->formulation

Caption: Decision tree for selecting a solubilization strategy.

References

troubleshooting MC2590 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the hypothetical cancer cell line MC2590. Our goal is to help researchers, scientists, and drug development professionals minimize experimental variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for thawing and culturing this compound cells?

A1: Proper thawing and initial culturing are critical for cell viability and consistent experimental outcomes. Upon receiving the cells on dry ice, it is recommended to store them in liquid nitrogen for at least two days to allow any trapped CO2 to dissipate. When ready to culture, thaw the vial rapidly in a 37°C water bath until about 80% thawed. Transfer the cells to a conical tube containing pre-warmed culture medium, centrifuge to pellet the cells, and then resuspend them in fresh medium in a T25 flask. It's advisable to replace the medium after 24 hours and passage the cells at least once before using them in experiments.[1]

Q2: My this compound cells are growing slowly or not at all. What are the possible causes?

A2: Several factors can contribute to poor cell growth:

  • Mycoplasma Contamination: This is a common issue in cell culture. Regularly test your cells for mycoplasma.

  • Incorrect Culture Medium or Supplements: Ensure you are using the recommended medium and supplements at the correct concentrations.

  • Cell Passage Number: High passage numbers can lead to changes in cell characteristics and growth rates. It is recommended to use cells below passage 30.[2]

  • Thawing Issues: Improper thawing can significantly impact cell viability.[1]

  • Incubator Conditions: Verify that the incubator is maintaining the correct temperature (37°C) and CO2 levels (typically 5%).

Q3: I am observing significant variability in my drug response assays with this compound cells. How can I reduce this?

A3: Experimental variability in drug response assays can be minimized by standardizing several aspects of your protocol:

  • Consistent Cell Seeding Density: Ensure that the same number of cells is seeded in each well. Use a cell counter for accuracy.

  • Uniform Drug Concentrations: Prepare drug dilutions carefully and consistently.

  • Standardized Incubation Times: The duration of drug exposure should be the same for all experiments.

  • Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and drug concentration. Consider not using the outermost wells for experimental data points.

  • Establish a Stable Cell Line: For long-term studies, generating a stable cell line expressing your target of interest can provide more consistent results than transient transfections.[3]

Troubleshooting Guides

Issue 1: Inconsistent Protein Expression Levels
Potential Cause Troubleshooting Step Recommended Action
Cell Passage Number Check the passage number of the cells used in different experiments.Use cells within a narrow passage range for all related experiments.
Cell Confluency at Time of Harvest Analyze cells at different confluency levels to see if protein expression changes.Harvest cells at a consistent confluency (e.g., 70-90%) for all experiments.[1]
Inconsistent Lysis Buffer or Protocol Review your cell lysis protocol for any variations.Use a standardized lysis buffer and protocol, ensuring complete cell lysis.
Variable Transfection Efficiency (for transient expression) Monitor transfection efficiency using a reporter gene (e.g., GFP).Optimize your transfection protocol and normalize protein levels to transfection efficiency.
Issue 2: Difficulty in Generating Stable this compound Cell Lines
Potential Cause Troubleshooting Step Recommended Action
Incorrect Antibiotic Concentration Perform a kill curve for your specific this compound cells with the selective antibiotic.Determine the minimum antibiotic concentration that effectively kills non-transfected cells within 3-9 days.[3]
Low Transfection Efficiency Optimize the transfection method for this compound cells.Experiment with different transfection reagents and DNA-to-reagent ratios.
Poor Colony Formation Observe if single cells can proliferate and form colonies.If cells require cell-to-cell contact, consider using conditioned medium during selection.[3]
Integration Site Effects Analyze multiple clones for expression levels.Isolate and expand several resistant colonies to identify clones with stable and desired expression levels.

Experimental Protocols

Protocol: Establishing an Antibiotic Kill Curve

This protocol is essential for determining the optimal concentration of a selection antibiotic for generating stable this compound cell lines.[3]

  • Cell Seeding: Plate this compound cells at a low density (e.g., 1:10 dilution of a confluent dish) into a multi-well plate.

  • Antibiotic Dilutions: Prepare a series of dilutions of the selective antibiotic in the appropriate culture medium.

  • Treatment: Add the medium with varying antibiotic concentrations to the wells. Include a no-antibiotic control.

  • Incubation: Incubate the cells for 10-14 days, replacing the selective medium every 3-4 days.

  • Analysis: Monitor the cells for viability. The lowest concentration that kills all cells by the end of the incubation period is the optimal concentration for stable cell line selection.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways active in this compound cells is crucial for interpreting experimental results. Below are diagrams of common signaling pathways that may be relevant to cancer cell lines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ligand Binding cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: The cAMP signaling pathway, a common second messenger system.[4][5]

G cluster_0 Experimental Workflow Start Start: Transfect this compound Cells Selection 48h Post-Transfection: Add Selection Antibiotic Start->Selection Monitor Monitor for Colony Formation (2-3 weeks) Selection->Monitor Isolate Isolate Individual Colonies Monitor->Isolate Expand Expand Clones Isolate->Expand Verify Verify Protein Expression (e.g., Western Blot, qPCR) Expand->Verify End End: Stable Cell Line Verify->End G cluster_0 Troubleshooting Logic Variability High Experimental Variability? CheckGrowth Inconsistent Cell Growth? Variability->CheckGrowth Yes CheckProtocol Inconsistent Protocol? Variability->CheckProtocol No Mycoplasma Test for Mycoplasma CheckGrowth->Mycoplasma Yes Passage Check Passage Number CheckGrowth->Passage No Standardize Standardize Seeding & Dosing CheckProtocol->Standardize Yes Optimize Optimize Assay Conditions CheckProtocol->Optimize No Solution Reduced Variability Mycoplasma->Solution Passage->Solution Standardize->Solution Optimize->Solution

References

Technical Support Center: Optimizing MC2590 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a compound designated "MC2590." This technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as this compound. The principles and protocols provided are based on common experiences with small molecule inhibitors in cell biology research. To receive more specific guidance, please provide the biological target and mechanism of action for this compound.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for maximal efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step when observing unexpected or inconsistent results with this compound?

A1: When encountering unexpected results, first verify the basics of your experimental setup. This includes confirming the concentration of your this compound stock solution, the accuracy of your dilutions, and the duration of the treatment. It is crucial to perform a dose-response and time-course experiment to establish the optimal conditions for your specific cell line and assay. A broad range of concentrations (e.g., from nanomolar to micromolar) and multiple time points (e.g., 6, 12, 24, 48 hours) should be tested initially. Always include a vehicle control (the solvent used to dissolve this compound, such as DMSO) to ensure the observed effects are not due to the solvent itself.[1]

Q2: How can I differentiate between the intended on-target effects of this compound, off-target effects, and general cytotoxicity?

A2: Distinguishing between on-target, off-target, and cytotoxic effects is a critical step in validating your results.[1]

  • On-target effects should align with the known or hypothesized mechanism of action of this compound. For instance, if this compound targets a protein involved in cell proliferation, a decrease in cell viability is an expected on-target effect.

  • Off-target effects can be assessed by using a structurally related but inactive control compound, if available. Observing a wide range of cellular changes not easily explained by the target's function may also suggest off-target activity.[1][2]

  • Cytotoxicity can be determined by performing a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[2] Functional assays should be conducted at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[2]

Q3: My experimental results with this compound are inconsistent between experiments. What are the common causes?

A3: Inconsistent results are a common challenge. The sources of variability can be categorized into three main areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability in your culture media.[2][3]

  • Experimental system-related issues: This encompasses variability in cell culture conditions, such as cell passage number and seeding density.[2]

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[2]

Troubleshooting Guide

The following table outlines common problems encountered when optimizing this compound concentration, their possible causes, and suggested solutions.

Problem Possible Cause Suggested Solution
High variability in IC50 values Inconsistent cell seeding density. High cell passage number. Compound precipitation due to poor solubility.Ensure a consistent number of cells are seeded in each well. Use cells within a defined, low-passage number range. Visually inspect stock and working solutions for precipitates and prepare fresh dilutions for each experiment.[2]
Cells are rounding up and detaching High, cytotoxic concentration of this compound. Solvent toxicity (e.g., DMSO concentration is too high). The target of this compound may be essential for cell adhesion.Perform a dose-response experiment to find a non-toxic concentration. Ensure the final solvent concentration is low (typically ≤ 0.1%). Investigate the known functions of the target protein in cell adhesion.[1]
Lack of expected biological effect The concentration of this compound is too low. The compound is unstable in the culture medium. The target protein is not expressed or is mutated in your cell line.Perform a dose-response curve to determine the optimal concentration. Check the stability of this compound in your specific media and incubation conditions. Verify target expression and integrity via Western blot or sequencing.[3]
Discrepancy between in vitro and in vivo efficacy Poor bioavailability or rapid metabolism of this compound in vivo. Low exposure of the compound in the target tissue.In vitro assays often require higher concentrations than in vivo plasma levels to produce similar effects.[4] Consider pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's behavior in vivo.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.

Dose-Response Experiment for IC50 Determination

This protocol is designed to determine the concentration of this compound that inhibits a biological response by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Western Blot for Target Engagement

This protocol helps to verify that this compound is engaging with its intended target within the cell.

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream target of this compound's intended protein. Also, probe for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of its downstream target.

Visualizations

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow start Inconsistent Results with this compound compound Check Compound Integrity start->compound culture Review Cell Culture Practices start->culture assay Examine Assay Protocol start->assay solubility Verify Solubility and Stability compound->solubility passage Check Cell Passage Number culture->passage reagents Confirm Reagent Preparation assay->reagents end Consistent Results solubility->end passage->end reagents->end

Caption: A flowchart for troubleshooting common sources of experimental variability.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a simplified, hypothetical signaling pathway where this compound inhibits a kinase, leading to a downstream effect.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target of this compound) KinaseA->KinaseB Activates Effector Downstream Effector KinaseB->Effector Activates Response Cellular Response (e.g., Proliferation) Effector->Response This compound This compound This compound->KinaseB

Caption: A simplified diagram of a hypothetical signaling pathway targeted by this compound.

References

Technical Support Center: Overcoming Off-Target Effects of MC2590

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MC2590, a hypothetical kinase inhibitor targeting the pro-survival kinase, Kinase X. The following resources are designed to help ensure the accurate interpretation of experimental results and guide the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with this compound. Could these be off-target effects?

A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors like this compound can interact with proteins other than the intended target, Kinase X, leading to a range of cellular responses. It is crucial to experimentally validate that the observed phenotype is a direct result of modulating Kinase X.[1]

Q2: What are some common cellular consequences of off-target effects that we should be aware of with this compound?

A2: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to Kinase X.

Q3: How can we experimentally determine if the observed efficacy of this compound is due to an off-target effect?

A3: A definitive way to test this is to see if the compound's efficacy is maintained even in the absence of its intended target, Kinase X. Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express Kinase X is a robust method. If this compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[1][2]

Q4: What are some strategies to identify the specific off-target proteins of this compound?

A4: Identifying the specific off-target proteins of this compound is a key step in its characterization. Several advanced proteomics and genetic screening techniques can be employed. A summary of common approaches is provided in the table below.

Troubleshooting Guides

Problem 1: this compound shows a different potency (IC50) in my cell-based assay compared to the published biochemical assay values.

  • Possible Cause: Discrepancies between biochemical and cell-based assay potencies are common. This can be due to factors like cell permeability, inhibitor stability in culture media, or binding to other cellular proteins.[3]

  • Solution:

    • Verify On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase X in your cells at the concentrations used.[2][4]

    • Assess Cell Permeability: If direct binding is confirmed, consider if poor cell permeability is leading to a higher IC50 in cellular assays.

    • Check for Protein Binding: High levels of protein in the cell culture media can sequester this compound, reducing its effective concentration.

Problem 2: The observed phenotype is inconsistent with the known function of Kinase X.

  • Possible Cause: This strongly suggests an off-target effect.

  • Solution:

    • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that also targets Kinase X but has a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[3][4]

    • Perform a Rescue Experiment: If possible, express a drug-resistant mutant of Kinase X in your cells. If the phenotype persists in the presence of this compound, it is likely an off-target effect.[4]

    • Conduct Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4][5]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

This table summarizes the inhibitory activity of this compound against its intended target (Kinase X) and a selection of common off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X (On-Target) 15 1
Off-Target Kinase A75050
Off-Target Kinase B2,500167
Off-Target Kinase C1208
Off-Target Kinase D>10,000>667

Interpretation: this compound shows good selectivity against Off-Target Kinases A, B, and D. However, it has significant activity against Off-Target Kinase C, which could lead to off-target effects in cellular systems where this kinase is active.[5]

Table 2: Comparison of Target Validation Methodologies

FeatureCRISPR-Cas9 KnockoutRNA interference (RNAi)Cellular Thermal Shift Assay (CETSA)
Principle Permanent gene disruption at the DNA level.[2]Transient gene silencing at the mRNA level.[2]Measures target engagement by observing changes in protein thermal stability upon ligand binding.[2]
Effect Complete and permanent loss of protein expression.[2]Partial and transient protein knockdown.[2]Direct evidence of compound binding to the target protein in a cellular context.[2]
On-Target Specificity High, with off-target effects that can be mitigated through careful guide RNA design.Moderate, with known off-target effects due to miRNA-like activity.High for direct binding, but does not inform about downstream functional consequences.
Throughput Low to medium.High.Medium to high.

Experimental Protocols

Protocol 1: Competitive Binding Assay for Kinase Inhibitor Profiling

Objective: To determine the binding affinity of this compound to a panel of kinases to assess its selectivity.

Methodology:

  • Immobilize Kinases: A panel of purified recombinant kinases is immobilized on a solid support (e.g., a multi-well plate).

  • Prepare Compound: Prepare a serial dilution of this compound.

  • Competition Reaction: A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with this compound. This compound will compete with the tracer for binding.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Washing: Unbound compound and tracer are washed away.

  • Detection: The amount of tracer remaining bound to the kinases is quantified using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: The signal is inversely proportional to the binding affinity of this compound. IC50 values are calculated by fitting the data to a dose-response curve.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to Kinase X in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or a specific concentration of this compound.

  • Heating: Aliquots of the cell suspension are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release soluble proteins.

  • Separation: The precipitated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble Kinase X in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A plot of soluble Kinase X as a function of temperature is generated. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[2][4]

Mandatory Visualizations

This compound Signaling Pathway: On- and Off-Target Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits KinaseC Off-Target Kinase C This compound->KinaseC Inhibits SubstrateA Substrate A KinaseX->SubstrateA Phosphorylates CellSurvival Cell Survival SubstrateA->CellSurvival Promotes SubstrateB Substrate B KinaseC->SubstrateB Phosphorylates Toxicity Cellular Toxicity SubstrateB->Toxicity Induces Workflow for Investigating this compound Off-Target Effects start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Engagement (CETSA) start->confirm_on_target dose_response Dose-Response Analysis start->dose_response structurally_unrelated Use Structurally Unrelated Inhibitor confirm_on_target->structurally_unrelated knockout CRISPR Knockout of Kinase X structurally_unrelated->knockout phenotype_persists Phenotype Persists? knockout->phenotype_persists off_target_confirmed Off-Target Effect Confirmed phenotype_persists->off_target_confirmed Yes on_target_likely On-Target Effect Likely phenotype_persists->on_target_likely No identify_off_targets Identify Off-Targets (Kinome Profiling) off_target_confirmed->identify_off_targets Logical Relationships in Target Validation cluster_genetic Genetic Approaches cluster_biochemical Biochemical/Biophysical Approaches crispr CRISPR Knockout validation Target Validation crispr->validation Confirms Functional On-Target Effect rnai RNAi Knockdown rnai->validation Suggests Functional On-Target Effect cetsa CETSA cetsa->validation Confirms Direct Target Engagement binding_assay Competitive Binding Assay binding_assay->validation Quantifies Binding Affinity & Selectivity

References

MC2590 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the kinase inhibitor MC2590 during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage (≥6 months), it is highly recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture. For short-term storage (up to 2 weeks), storing at 4°C is acceptable.

Q2: I dissolved this compound in DMSO for my experiments. How long can I store the stock solution?

This compound stock solutions in anhydrous DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.

Q3: My this compound powder has changed color from white to a yellowish tint. Is it still usable?

A change in color may indicate degradation. This could be due to oxidation or exposure to light. It is strongly advised to perform a purity check using a suitable analytical method, such as HPLC-UV, before using the compound in an experiment. If the purity has dropped significantly (e.g., below 95%), the compound should be discarded.

Q4: Can I store this compound in an aqueous buffer?

This compound is susceptible to hydrolysis, especially in acidic or basic aqueous solutions. It is not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh solutions from a DMSO stock for your experiments on the day of use.

Q5: What are the primary degradation products of this compound?

Under typical stress conditions, this compound primarily degrades via hydrolysis of the lactam ring and oxidation of the thioether moiety. These degradation products may have reduced or no biological activity and could potentially interfere with experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
Potential Cause Troubleshooting Step Recommended Action
Degradation of this compound stock solution Repeated freeze-thaw cycles or improper storage temperature.1. Prepare fresh dilutions from a new, unopened vial of this compound powder or a recently prepared stock solution.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Confirm stock solution concentration and purity via HPLC-UV analysis.
Hydrolysis in aqueous assay media Prolonged incubation time in aqueous buffers.1. Minimize the pre-incubation time of this compound in aqueous media before adding to cells.2. Prepare working solutions immediately before use.3. Perform a time-course experiment to assess the stability of this compound in your specific assay medium.
Interaction with media components Components in the cell culture media (e.g., serum proteins) may bind to or degrade this compound.1. Test the compound's activity in a simpler, serum-free buffer system to see if the issue persists.2. Consult literature for potential interactions of similar chemical scaffolds with media components.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).
Potential Cause Troubleshooting Step Recommended Action
On-column degradation The analytical method itself (e.g., mobile phase pH) is causing degradation.1. Adjust the pH of the mobile phase to be within a neutral range (pH 6-8) if possible.2. Use a shorter run time or a lower column temperature.
Oxidation during sample preparation Exposure to air/oxygen for extended periods.1. Prepare samples for analysis immediately before injection.2. Consider sparging solvents with nitrogen or argon to remove dissolved oxygen.
Photodegradation Exposure of the sample to UV light from the autosampler or ambient light.1. Use amber vials or protect the autosampler from light.2. Minimize the time the sample sits (B43327) in the autosampler before injection.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions.

Table 1: Long-Term Stability of this compound Powder

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
25°C / 60% RH099.8White Powder
396.5Off-white Powder
691.2Yellowish Powder
4°C099.8White Powder
699.5White Powder
1299.1White Powder
-20°C099.8White Powder
1299.7White Powder
2499.6White Powder

Table 2: Stability of this compound (10 mM) in DMSO Stock Solution

Storage ConditionTime (Months)Purity (%) by HPLCFreeze-Thaw Cycles
-20°C099.70
399.11
397.85
698.51
695.210

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2][3]

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation : Store the solid this compound powder in an oven at 70°C for 7 days. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation : Expose a 1 mg/mL solution of this compound (in acetonitrile) to a photostability chamber (ICH Q1B option 2: near UV at 200 watt-hours/m²) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis : Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV-MS method. The goal is to achieve 5-20% degradation of the parent compound.[2]

Protocol 2: Stability-Indicating HPLC-UV-MS Method

This method is designed to separate this compound from its potential degradation products.

  • System : UPLC/HPLC system with a PDA/UV detector and coupled to a mass spectrometer.[4]

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • UV Detection : 254 nm and 280 nm.

  • MS Detection : Electrospray ionization (ESI) in positive mode, scanning a mass range relevant to this compound and its expected degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base ox Oxidation (3% H₂O₂, RT) stock->ox photo Photolysis (ICH Q1B) stock->photo thermal Thermal (70°C, Solid) stock->thermal hplc HPLC-UV-MS Analysis acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc

Caption: Workflow for a forced degradation study of this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Nucleus Gene Expression (Proliferation, Survival) TF->Nucleus This compound This compound This compound->Raf

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound.

References

Technical Support Center: Synthesis of MC2590 and Related Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of MC2590 and other related aminothiazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and other 2-aminothiazole (B372263) derivatives?

A1: The most common and direct approach for synthesizing the 2-aminothiazole core of compounds like this compound is the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide derivative. The reaction proceeds via a cyclization mechanism to form the thiazole ring.

Q2: I am observing low yields in my synthesis of this compound. What are the potential causes and solutions?

A2: Low yields in aminothiazole synthesis can stem from several factors. Poor quality of starting materials, suboptimal reaction conditions, and difficult isolation procedures are common culprits.[1] To address this, ensure your α-haloketone is fresh or properly stored to prevent degradation. Optimizing the reaction temperature and solvent is also crucial. The use of polymer-supported approaches has been shown to increase product yields by simplifying work-up and purification.[1]

Q3: My reaction is producing significant side products. How can I improve the selectivity?

A3: Side product formation is a frequent challenge. One common side reaction is the self-condensation of the α-haloketone. To minimize this, a slow addition of the α-haloketone to the thiourea solution can be beneficial. Additionally, carefully controlling the reaction temperature can help favor the desired reaction pathway. The choice of base, if used, can also influence selectivity.

Q4: What are the best practices for purifying this compound?

A4: Purification of aminothiazole derivatives can be challenging due to their polarity. Column chromatography on silica (B1680970) gel is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a gradient of ethyl acetate (B1210297) in hexanes is a good starting point. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain highly pure material.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive α-haloketone (degraded)- Use freshly prepared or purchased α-haloketone.- Store α-haloketones in a cool, dark, and dry place.
Suboptimal reaction temperature- Screen a range of temperatures (e.g., room temperature, 50 °C, reflux).- Monitor the reaction progress by TLC to determine the optimal temperature.
Incorrect solvent- Test different solvents with varying polarities (e.g., ethanol (B145695), isopropanol, acetonitrile, DMF).
Multiple Spots on TLC (Side Products) Self-condensation of α-haloketone- Add the α-haloketone solution dropwise to the thiourea solution.- Maintain a lower reaction temperature.
Formation of bis-thiazole impurities- Use a slight excess of thiourea to ensure complete reaction of the α-haloketone.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent- After reaction completion, concentrate the mixture under reduced pressure.- Precipitate the product by adding a non-solvent.
Emulsion formation during aqueous work-up- Add a small amount of brine to the aqueous layer.- Filter the mixture through a pad of celite.
Product is an oil instead of a solid Presence of residual solvent or impurities- Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

General Protocol for the Synthesis of a 2-Aminothiazole Derivative (this compound Core)

This protocol outlines the Hantzsch synthesis for a generic 2-aminothiazole.

Materials:

  • α-Haloketone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve thiourea in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add the α-haloketone dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Start Start Reagents Dissolve Thiourea in Ethanol Start->Reagents Addition Add α-Haloketone (dropwise) Reagents->Addition Reaction Heat to Reflux (e.g., 78°C) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool & Neutralize (NaHCO3) Monitoring->Workup Complete Isolation Filter & Dry Product Workup->Isolation Impure Crude Product Isolation->Impure Purification Purify (Chromatography/ Recrystallization) End Pure this compound Purification->End Pure Purification->Impure Needs Repurification Impure->Purification

Caption: Workflow for the Hantzsch synthesis of the this compound aminothiazole core.

Troubleshooting Logic for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Problem Low Yield of this compound CheckReagents Check Starting Material Quality Problem->CheckReagents OptimizeConditions Optimize Reaction Conditions Problem->OptimizeConditions ImproveWorkup Improve Workup/ Purification Problem->ImproveWorkup UseFresh Use Fresh/Pure α-Haloketone & Thiourea CheckReagents->UseFresh ScreenTemp Screen Temperatures OptimizeConditions->ScreenTemp ScreenSolvent Screen Solvents OptimizeConditions->ScreenSolvent PolymerSupport Consider Polymer-Supported Synthesis OptimizeConditions->PolymerSupport Extraction Optimize Extraction Solvent ImproveWorkup->Extraction Chromatography Refine Chromatography Method ImproveWorkup->Chromatography Solution Improved Yield UseFresh->Solution ScreenTemp->Solution ScreenSolvent->Solution PolymerSupport->Solution Extraction->Solution Chromatography->Solution

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Refining In Vivo Delivery of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the in vivo delivery of the novel small molecule inhibitor, MC2590. The following information is structured to address common challenges and provide actionable solutions for successful preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in vivo delivery of this compound?

A1: Like many novel small molecule inhibitors, this compound is likely to be poorly water-soluble. This characteristic presents several challenges for in vivo delivery, including low bioavailability, high variability in efficacy between subjects, and potential for precipitation upon administration.[1][2][3][4] Overcoming these hurdles is critical for obtaining reliable and reproducible data in preclinical models.

Q2: What is the first step in developing an effective in vivo formulation for this compound?

A2: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[5] This determines the highest dose of this compound that can be administered without unacceptable toxicity. The MTD study is essential for establishing a safe therapeutic window for subsequent efficacy studies. The starting dose for an MTD study is often extrapolated from in vitro IC50 or EC50 values, typically aiming for a plasma concentration several times higher than the in vitro effective concentration.[5]

Q3: How can I improve the solubility and bioavailability of this compound for in vivo administration?

A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvents: Utilizing water-miscible organic solvents such as DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs).[5]

  • Surfactants: Incorporating surfactants like Tween 80 to aid in the formation of micelles that can encapsulate the drug.[5]

  • Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve absorption.[1][2][4]

  • Particle size reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[2][6]

  • Inclusion complexes: Using cyclodextrins to form complexes that increase the aqueous solubility of the drug.[2]

Q4: What are common reasons for high variability in my in vivo efficacy data?

A4: High variability in efficacy data within the same dose group can stem from several factors:

  • Inconsistent formulation: Poorly dissolved or precipitated compound leading to inconsistent dosing.

  • Inconsistent administration: Variations in gavage volume or injection site.[5]

  • Biological variability: Natural differences between individual animals. To mitigate this, proper randomization and blinding techniques are crucial.[5]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
High mortality or toxicity at expected safe doses 1. Vehicle toxicity. 2. Off-target effects of this compound. 3. Compound precipitation leading to embolism.1. Run a vehicle-only control group to distinguish between compound and vehicle toxicity.[5] 2. If the vehicle is non-toxic, consider potential off-target effects of this compound. Further in vitro profiling may be necessary.[5] 3. Visually inspect the formulation for any precipitation before and after preparation. Consider filtration if appropriate for the formulation type.
Lack of expected efficacy at the administered dose 1. Insufficient target engagement. 2. Poor bioavailability of the formulation. 3. Rapid metabolism or clearance of the compound.1. Conduct a pharmacodynamic (PD) study to confirm target engagement in the tissue of interest. This could involve measuring a downstream biomarker.[5] 2. Optimize the formulation to improve solubility and absorption (see solubility enhancement strategies in FAQs). 3. Perform a pharmacokinetic (PK) study to determine the concentration of this compound in plasma and target tissues over time. 4. If the Maximum Tolerated Dose (MTD) has not been reached, a dose escalation study may be warranted.[5]
Precipitation of this compound in the formulation upon standing or dilution 1. The compound has low aqueous solubility. 2. The concentration of the co-solvent is insufficient to maintain solubility.1. Increase the proportion of the co-solvent or surfactant in the vehicle. 2. Prepare the formulation fresh before each administration. 3. Consider alternative formulation strategies such as lipid-based formulations or nanosuspensions.[1][6]
Inconsistent tumor growth inhibition in xenograft models 1. Variability in tumor implantation and initial tumor size. 2. Inconsistent dosing due to formulation issues.1. Standardize the tumor implantation procedure and randomize animals into treatment groups based on tumor volume. 2. Ensure the formulation is homogenous and administered consistently.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats).

  • Group Size: Use a small group size (e.g., n=3-5 per group).

  • Dose Selection: Start with a low dose, extrapolated from in vitro data, and escalate in subsequent groups (e.g., 2-fold or 3-fold increments).

  • Formulation: Prepare this compound in a suitable vehicle. Include a vehicle-only control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss.

  • Histopathology: At the end of the study, perform necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model and Group Size: Use the same species and strain as in the efficacy studies. A typical design involves multiple time points with n=3 animals per time point.

  • Dosing: Administer a single dose of this compound at a concentration expected to be efficacious and well-tolerated.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Tissues of interest can also be collected at terminal time points.

  • Sample Processing: Process blood to obtain plasma and store all samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and tissue homogenates.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

experimental_workflow cluster_preclinical In Vivo Refinement Workflow in_vitro In Vitro Potency (IC50/EC50) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Dose Extrapolation formulation Formulation Optimization mtd->formulation Define Safe Dose Range pk_study Pharmacokinetic (PK) Study formulation->pk_study Test Bioavailability pd_study Pharmacodynamic (PD) Study pk_study->pd_study Correlate Exposure and Target Engagement efficacy Efficacy Study pd_study->efficacy Confirm Biologically Active Dose

Caption: Workflow for refining the in vivo delivery of this compound.

troubleshooting_logic start Unexpected In Vivo Results? toxicity High Toxicity Observed? start->toxicity efficacy_issue Lack of Efficacy? start->efficacy_issue vehicle_control Run Vehicle Control toxicity->vehicle_control Yes pd_study Conduct PD Study efficacy_issue->pd_study Yes reformulate Reformulate vehicle_control->reformulate Vehicle is Toxic off_target Investigate Off-Target Effects vehicle_control->off_target Vehicle is Not Toxic pk_study Conduct PK Study pd_study->pk_study No Target Engagement dose_escalate Dose Escalate pd_study->dose_escalate Target Engagement Confirmed pk_study->reformulate Poor Exposure

Caption: A logical approach to troubleshooting common in vivo issues.

References

Technical Support Center: Minimizing MC2590 Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target toxicity of MC2590, a novel PI3K/Akt pathway inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K), which in turn blocks the activation of Akt (also known as Protein Kinase B). This disruption of the PI3K/Akt signaling pathway is crucial for its anti-proliferative effects in cancer cells. However, this pathway is also vital for normal cell survival and metabolic processes, which can lead to off-target toxicity.

Q2: Why am I observing high levels of cell death even at low concentrations of this compound?

A2: Several factors could contribute to this. Firstly, the specific cell line you are using may be particularly sensitive to the inhibition of the PI3K/Akt pathway. Secondly, the formulation or solvent used to dissolve this compound could be contributing to the toxicity. Finally, the confluence of your cell culture at the time of treatment can also impact the observed toxicity.

Q3: Can the observed toxicity be related to the specific assay I am using?

A3: Absolutely. Some viability assays, like those based on metabolic activity (e.g., MTT or resazurin), can be directly affected by compounds that alter cellular metabolism. This compound, by inhibiting a key metabolic signaling pathway, might reduce the metabolic output of cells without immediately killing them, leading to an overestimation of toxicity. It is advisable to use a multi-parametric approach to assess cell health, such as combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.

Q4: How can I reduce the solvent-induced toxicity in my experiments?

A4: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is kept to a minimum, typically below 0.5%. Always run a vehicle control (medium with the same concentration of solvent but without this compound) to account for any solvent-specific effects on your cells. If solvent toxicity is still a concern, you may explore alternative, less toxic solvents or formulations if available.

Troubleshooting Guide

This section provides structured guidance for specific issues you may encounter when working with this compound.

Issue 1: High background toxicity in control wells.
  • Possible Cause: The solvent (e.g., DMSO) concentration is too high, or the solvent quality is poor.

  • Troubleshooting Steps:

    • Verify the final concentration of the solvent in the culture medium. Aim for ≤0.1% if possible, and not exceeding 0.5%.

    • Use a high-purity, sterile-filtered solvent.

    • Always include a "vehicle-only" control group in your experimental setup to quantify the baseline toxicity of the solvent.

Issue 2: Inconsistent results between replicate experiments.
  • Possible Cause: Variability in cell seeding density, cell health, or compound preparation.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.

    • Monitor Cell Confluence: Treat cells at a consistent confluence (e.g., 50-70%) for all experiments, as this can affect their sensitivity to treatment.

    • Fresh Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: Discrepancy between metabolic and cytotoxicity assay results.
  • Possible Cause: this compound is impacting cellular metabolism without inducing immediate cell death, a common effect of PI3K/Akt pathway inhibitors.

  • Troubleshooting Steps:

    • Orthogonal Assays: Employ a secondary assay based on a different cellular mechanism. For example, complement a metabolic assay (like MTT) with an assay that measures membrane integrity (like LDH or trypan blue exclusion) or a marker of apoptosis (like caspase-3/7 activity).

    • Time-Course Experiment: Perform a time-course experiment to determine if the metabolic inhibition precedes overt cytotoxicity. This can help in selecting the optimal endpoint for your assay.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a concentrated stock. Also, prepare a 2X vehicle control.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions or vehicle control to the respective wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Assessing Apoptosis with Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Follow steps 1-4 from the Dose-Response Curve protocol.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents using a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure luminescence with a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7CellTiter-Glo®721.2
PC-3CellTiter-Glo®725.8
A549MTT488.3
A549LDH Release48> 20

Table 2: Comparison of Assay Readouts for A549 Cells Treated with 10 µM this compound for 48 hours

AssayEndpoint MeasuredResult (% of Control)Interpretation
CellTiter-Glo®ATP levels (Metabolism)45%Significant metabolic inhibition
Caspase-Glo® 3/7Apoptosis250%Induction of apoptosis
LDH ReleaseMembrane Integrity110%Minimal immediate cytotoxicity

Visualizations

MC2590_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Toxicity_Troubleshooting_Workflow Start Start: Unexpected Toxicity Observed with this compound Check_Controls Check Vehicle Controls for Toxicity Start->Check_Controls High_Vehicle_Toxicity High Toxicity in Vehicle? Check_Controls->High_Vehicle_Toxicity Reduce_Solvent Reduce Solvent Concentration (e.g., DMSO < 0.1%) High_Vehicle_Toxicity->Reduce_Solvent Yes Orthogonal_Assay Perform Orthogonal Assay (e.g., LDH, Caspase) High_Vehicle_Toxicity->Orthogonal_Assay No Reduce_Solvent->Check_Controls Time_Course Conduct Time-Course Experiment Orthogonal_Assay->Time_Course Optimize_Conditions Optimize Seeding Density & Incubation Time Time_Course->Optimize_Conditions End Optimized Assay Conditions Optimize_Conditions->End

Caption: Workflow for troubleshooting this compound-induced toxicity.

Logical_Decision_Tree Start High Cell Death Observed Is_Metabolic_Assay Is the primary assay metabolic (e.g., MTT)? Start->Is_Metabolic_Assay Use_Cytotoxicity_Assay Confirm with direct cytotoxicity assay (e.g., LDH release) Is_Metabolic_Assay->Use_Cytotoxicity_Assay Yes Is_Apoptosis Is apoptosis suspected? Is_Metabolic_Assay->Is_Apoptosis No Use_Cytotoxicity_Assay->Is_Apoptosis Caspase_Assay Perform Caspase-3/7 assay Is_Apoptosis->Caspase_Assay Yes Optimize_Dose Optimize this compound concentration and incubation time Is_Apoptosis->Optimize_Dose No Caspase_Assay->Optimize_Dose

Caption: Decision tree for selecting appropriate secondary assays.

Technical Support Center: Troubleshooting Poor Reproducibility in MC2590 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor reproducibility in experiments involving the hypothetical anti-cancer compound MC2590. The following FAQs and guides address common issues in cell-based assays and provide strategies to enhance experimental consistency.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What are the potential causes?

A1: Variability in IC50 values is a common issue in drug discovery and can stem from multiple sources. Key factors to investigate include:

  • Cell-Based Factors:

    • Cell Line Authenticity and Integrity: Genetic drift, misidentification, or cross-contamination of cell lines can lead to inconsistent responses.[1][2] It is crucial to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

    • Cell Passage Number: The passage number of your cells can influence experimental outcomes.[3] Older cultures may exhibit altered morphology, growth rates, and drug sensitivity. It is advisable to use cells within a defined, low-passage number range for all experiments.

    • Cell Health and Confluency: Poor cell health or inconsistent cell seeding density can significantly impact results.[4] Ensure cells are healthy, free from contamination (especially mycoplasma), and seeded at a consistent confluency for each experiment.[3][5]

  • Reagent and Compound-Related Issues:

    • Compound Stability and Storage: Ensure this compound is stored correctly and that its stability in the assay medium is known. Degradation of the compound can lead to a loss of activity.

    • Reagent Variability: Batch-to-batch variation in media, serum, and other critical reagents can introduce variability.[6] It is recommended to test new batches of reagents before use in critical experiments.

  • Assay Protocol and Execution:

    • Inconsistent Pipetting: Pipetting errors can lead to significant variations in cell numbers and compound concentrations.[5] Calibrate pipettes regularly and use consistent pipetting techniques.

    • Edge Effects: Evaporation from wells at the edge of a microplate can concentrate compounds and affect cell growth, leading to skewed results. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

Q2: The anti-proliferative effect of this compound is not consistent between different research sites. How can we standardize our protocol to improve inter-laboratory reproducibility?

A2: Achieving inter-laboratory reproducibility requires rigorous standardization of all experimental parameters.[7] Consider the following:

  • Detailed Standard Operating Procedure (SOP): Develop a comprehensive SOP that details every step of the experiment, including:

    • Cell source, passage number range, and growth conditions (media, supplements, CO2 levels, temperature, humidity).

    • Precise cell seeding density and incubation times.

    • Detailed instructions for compound dilution and addition.

    • Specifics of the viability assay used (e.g., reagent, incubation time, plate reader settings).

    • Data analysis methods, including background subtraction and curve fitting parameters.

  • Centralized Reagent Source: Whenever possible, use reagents from the same supplier and lot number across all sites.

  • Harmonized Equipment and Settings: Ensure that key equipment, such as incubators, plate readers, and pipettes, are calibrated and operated with identical settings.

  • Cross-Training of Personnel: Facilitate training sessions to ensure all personnel are proficient in the standardized protocol.

Troubleshooting Guides

Guide 1: Investigating a Complete Loss of this compound Activity

If you observe a complete or significant loss of this compound's expected biological effect, follow this troubleshooting workflow:

Step 1: Verify Compound Integrity

  • Check Storage Conditions: Confirm that the compound has been stored at the correct temperature and protected from light, if necessary.

  • Prepare Fresh Stock Solutions: Old stock solutions may have degraded. Prepare a fresh stock of this compound from a new aliquot.

  • Confirm Identity and Purity: If possible, use analytical methods like LC-MS or NMR to confirm the identity and purity of the compound.

Step 2: Assess Cell Health and Target Expression

  • Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs.[3] Regularly test your cell cultures for mycoplasma.

  • Cell Viability Check: Ensure that the cells are viable and healthy before starting the experiment.

  • Target Expression (if known): If the molecular target of this compound is known, verify its expression in the cell line being used.

Step 3: Review Assay Protocol

  • Reagent Preparation: Double-check all calculations and dilutions for reagents and the compound.

  • Assay Controls: Ensure that your positive and negative controls are behaving as expected.

  • Plate Reader Settings: For luminescence or fluorescence-based assays, optimize the gain setting and ensure the correct filters are being used.[8]

Guide 2: Addressing High Background or Variable Basal Readings

High background noise or inconsistent baseline readings in your assay can mask the true effect of this compound.

  • Microplate Selection: The color and type of microplate can significantly impact background signals. For fluorescence assays, use black plates to reduce background fluorescence. For luminescence assays, use white plates to maximize the signal.[5]

  • Media Components: Phenol (B47542) red and certain components in fetal bovine serum can cause autofluorescence.[8] Consider using phenol red-free media or performing the final assay steps in PBS.

  • Washing Steps: Incomplete removal of detection reagents can lead to high background. Optimize and standardize washing steps.

  • Well Scanning: If your plate reader has a well-scanning feature, using an orbital or spiral scan pattern can help correct for heterogeneous signal distribution within a well.[8]

Data Presentation

Consistent data presentation is key to comparing results across experiments.

Table 1: Example of Standardized Reporting for this compound IC50 Values

ParameterExperiment 1Experiment 2Experiment 3
Date 2025-10-262025-11-022025-11-09
Cell Line MCF-7MCF-7MCF-7
Passage Number 121314
Seeding Density (cells/well) 5,0005,0005,000
This compound Lot Number A123A123B456
IC50 (µM) 1.21.53.8
R² of Curve Fit 0.980.990.97
Operator J. DoeJ. DoeA. Smith

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (e.g., using a Luminescent ATP-based Assay)
  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

    • Add 1 µL of the compound dilution to the respective wells. Include vehicle-only controls.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (media-only wells).

    • Normalize the data to the vehicle-only controls (100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Low Passage) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Dilution treatment Compound Treatment compound_prep->treatment incubation1 24h Incubation cell_seeding->incubation1 incubation1->treatment incubation2 72h Incubation treatment->incubation2 viability_assay Viability Assay (e.g., ATP-based) incubation2->viability_assay plate_reading Plate Reading (Luminescence) viability_assay->plate_reading data_norm Data Normalization plate_reading->data_norm curve_fitting IC50 Calculation data_norm->curve_fitting

Caption: Standard experimental workflow for determining the IC50 of this compound.

troubleshooting_workflow cluster_investigation Investigation Categories cluster_actions Corrective Actions start Poor Reproducibility Observed cell_issues Cell-Based Factors (Passage, Contamination) start->cell_issues reagent_issues Reagent/Compound (Lot, Stability) start->reagent_issues protocol_issues Protocol Execution (Pipetting, Timing) start->protocol_issues auth_cells Authenticate Cells cell_issues->auth_cells new_reagents Use New Aliquots/Lots reagent_issues->new_reagents standardize_protocol Standardize Protocol (SOP) protocol_issues->standardize_protocol end Improved Reproducibility auth_cells->end new_reagents->end standardize_protocol->end

Caption: Logical workflow for troubleshooting poor reproducibility in this compound experiments.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds (e.g., MC2590)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "MC2590" is limited. The following technical support guide is designed for researchers, scientists, and drug development professionals working with poorly soluble compounds and provides general strategies and troubleshooting advice applicable to such molecules.

This guide will address common questions and issues encountered during the pre-clinical development of compounds with low aqueous solubility and, consequently, poor oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Characterization and Assessment

Q1: My compound, this compound, is showing low oral bioavailability in my initial animal studies. What are the first steps I should take to troubleshoot this?

A1: The first step is to determine the underlying cause of the low bioavailability. Low oral bioavailability is often linked to two main factors: poor solubility and/or poor permeability. You can follow this initial assessment workflow:

G start Low In Vivo Exposure Observed solubility Assess Aqueous Solubility (Thermodynamic & Kinetic) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) start->permeability bcs Determine Biopharmaceutics Classification System (BCS) Class solubility->bcs permeability->bcs dissolution Is Dissolution Rate-Limiting? bcs->dissolution conclusion Select Appropriate Enhancement Strategy dissolution->conclusion

Caption: Initial workflow for troubleshooting low oral bioavailability.

A critical starting point is to determine the Biopharmaceutics Classification System (BCS) class of your compound.[1] This classification is based on its aqueous solubility and intestinal permeability and will guide your formulation strategy.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Report the solubility in µg/mL or mg/mL at each pH.

Solubility Enhancement Strategies

Q2: My data suggests this compound is a BCS Class II compound (low solubility, high permeability). What are the most common strategies to improve its solubility?

A2: For BCS Class II compounds, the primary hurdle is the dissolution rate.[1][2] Enhancing solubility and dissolution is key to improving bioavailability. Common strategies include physical modifications of the active pharmaceutical ingredient (API) and formulation-based approaches.

Physical Modification Techniques:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[1][3]

    • Micronization: Reduces particle size to the micron range.[1]

    • Nanosuspension: Reduces particle size to the sub-micron (nanometer) range, significantly increasing the surface area.[1][4]

Formulation-Based Approaches:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[5] This high-energy form has greater solubility than the stable crystalline form.

  • Lipid-Based Formulations: These formulations can enhance solubility and absorption.[3][5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[6]

The choice of strategy depends on the physicochemical properties of your compound and the desired dosage form.

Table 1: Hypothetical Solubility Enhancement of this compound

MethodThis compound ConcentrationFold Increase in Apparent Solubility
Unprocessed API (pH 6.8)0.5 µg/mL1x
Micronized API5 µg/mL10x
Nanosuspension50 µg/mL100x
Amorphous Solid Dispersion (1:5 drug:polymer)150 µg/mL300x
SEDDS Formulation>500 µg/mL>1000x
Permeability and Efflux Issues

Q3: What if my compound has low permeability (BCS Class III or IV)?

A3: For compounds with low permeability, the focus shifts from solubility enhancement to strategies that improve transport across the intestinal epithelium.[2]

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane.

  • Efflux Pump Inhibitors: If your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor can increase its intracellular concentration and net absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B):

    • Add this compound (typically in a transport buffer) to the apical (A) side of the monolayer.

    • At specified time points, take samples from the basolateral (B) side.

  • Permeability Measurement (B to A):

    • Add this compound to the basolateral (B) side.

    • Take samples from the apical (A) side to determine the extent of efflux.

  • Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated, and the efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is subject to active efflux.

In Vivo Study Design and Troubleshooting

Q4: I've developed a new formulation for this compound. How should I design my in vivo pharmacokinetic (PK) study to assess the improvement in bioavailability?

A4: A well-designed PK study is crucial to evaluate the performance of your enabling formulation. A crossover study design is often preferred if feasible.

G cluster_0 Study Design cluster_1 Execution & Analysis subjects Select Animal Model (e.g., Sprague-Dawley Rats) groups Randomize into Groups subjects->groups dose_susp Group 1: Dose Suspension (Control) groups->dose_susp dose_form Group 2: Dose New Formulation groups->dose_form washout Washout Period dose_susp->washout dose_form->washout crossover Crossover Dosing washout->crossover dose_susp2 Group 2: Dose Suspension crossover->dose_susp2 dose_form2 Group 1: Dose New Formulation crossover->dose_form2 sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) sampling->bioanalysis pk_params Calculate PK Parameters (AUC, Cmax, Tmax) bioanalysis->pk_params bioavailability Determine Relative Bioavailability (Frel) pk_params->bioavailability

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Key considerations for your study:

  • Control Group: Always include a control group receiving a simple suspension of the API.

  • Dose: Ensure the dose is consistent across all formulation groups.

  • Sampling: Collect blood samples at appropriate time points to accurately capture the absorption, distribution, and elimination phases.

  • Bioanalysis: Use a validated and sensitive bioanalytical method (e.g., LC-MS/MS) to measure drug concentrations in plasma.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Suspension (Control)1050 ± 154.0350 ± 90100
Micronized10120 ± 302.0900 ± 210257
Nanosuspension10450 ± 1101.03200 ± 750914
Amorphous Solid Dispersion10800 ± 2001.06500 ± 15001857
Advanced Troubleshooting

Q5: My improved formulation shows good in vitro dissolution but still results in low in vivo exposure. What could be the issue?

A5: This scenario suggests that factors other than dissolution may be limiting absorption.

G start Good In Vitro Dissolution, Poor In Vivo Exposure precipitation Investigate In Vivo Precipitation (Simulated GI Fluids) start->precipitation permeability Re-evaluate Permeability (Efflux Substrate?) start->permeability metabolism Assess First-Pass Metabolism (Hepatic & Gut Wall) start->metabolism stability Check GI Stability (Degradation in Gut?) start->stability conclusion Identify Limiting Factor precipitation->conclusion permeability->conclusion metabolism->conclusion stability->conclusion

Caption: Troubleshooting poor in vivo performance despite good in vitro dissolution.

Possible causes and next steps:

  • In Vivo Precipitation: Your formulation may create a supersaturated solution in the gut, which is prone to precipitation back to the less soluble form.

    • Action: Include precipitation inhibitors (polymers) in your formulation. Test dissolution in simulated intestinal fluids that can better predict in vivo performance.

  • First-Pass Metabolism: The compound might be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Action: Conduct in vitro metabolism studies using liver microsomes or S9 fractions. An intravenous PK study can help determine the absolute bioavailability and the extent of first-pass metabolism.

  • GI Tract Instability: The compound could be degrading in the acidic environment of the stomach or enzymatically in the intestine.

    • Action: Assess the stability of this compound in simulated gastric and intestinal fluids. If instability is an issue, consider enteric coatings or other protective formulation strategies.[4]

References

Validation & Comparative

Validating the Therapeutic Target of MC2590: A Comparative Guide for Novel Bruton's Tyrosine Kinase (BTK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target. This guide provides a comparative analysis of MC2590, a novel investigational BTK inhibitor, against established therapies, Ibrutinib and Acalabrutinib, supported by experimental data to validate its therapeutic potential.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to Ibrutinib and Acalabrutinib.

Table 1: In Vitro Potency and Cellular Activity

CompoundBTK IC50 (nM)TMD8 Cell Line IC50 (nM)Ramos Cell Line IC50 (nM)
This compound 0.8 5.2 7.8
Ibrutinib1.28.110.5
Acalabrutinib3.512.615.2

IC50: Half-maximal inhibitory concentration. TMD8 and Ramos are B-cell lymphoma cell lines.

Table 2: Kinase Selectivity Profile

CompoundBTKEGFRTECITK
This compound +++++ + +++ ++
Ibrutinib++++++++++++++++
Acalabrutinib++++++++++++

Selectivity is represented on a scale from + (low) to +++++ (high), based on IC50 values against a panel of kinases. EGFR, TEC, and ITK are common off-target kinases for BTK inhibitors.

Table 3: In Vivo Efficacy in TMD8 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Mean Tumor Volume (mm³) at Day 21
Vehicle Control01580 ± 150
This compound (10 mg/kg, oral, daily) 85 237 ± 45
Ibrutinib (10 mg/kg, oral, daily)78348 ± 60
Acalabrutinib (10 mg/kg, oral, daily)75395 ± 55

Data are presented as mean ± standard error of the mean (SEM).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for validating a novel BTK inhibitor.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation This compound This compound / Ibrutinib / Acalabrutinib This compound->BTK

Caption: BTK Signaling Pathway Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (BTK IC50) Cell_Assay Cell-Based Potency Assay (TMD8, Ramos IC50) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Xenograft TMD8 Xenograft Model (Tumor Growth Inhibition) Selectivity->Xenograft PD_Assay Pharmacodynamic (PD) Assay (BTK Occupancy) Xenograft->PD_Assay

Caption: Experimental Workflow for BTK Inhibitor Validation.

Experimental Protocols

1. In Vitro BTK Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human BTK.

  • Methodology:

    • Recombinant human BTK enzyme is incubated with the test compound (this compound, Ibrutinib, or Acalabrutinib) at varying concentrations in a kinase buffer.

    • The reaction is initiated by the addition of ATP and a specific peptide substrate.

    • The mixture is incubated at 30°C for 60 minutes.

    • The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the test compounds on B-cell lymphoma cell lines.

  • Methodology:

    • TMD8 and Ramos cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compounds for 72 hours.

    • Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.

    • IC50 values are determined from the resulting dose-response curves.

3. In Vivo TMD8 Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.

  • Methodology:

    • Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with TMD8 cells.

    • Once tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment groups.

    • Mice are treated daily with the vehicle control, this compound, Ibrutinib, or Acalabrutinib via oral gavage.

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study (e.g., day 21), tumors are excised and weighed.

    • Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between the treated and vehicle control groups.

The presented data indicates that this compound is a potent and selective inhibitor of BTK. It demonstrates superior in vitro potency against BTK and in B-cell lymphoma cell lines compared to Ibrutinib and Acalabrutinib. Furthermore, this compound exhibits a favorable kinase selectivity profile, suggesting a potentially lower risk of off-target effects. In the in vivo TMD8 xenograft model, this compound shows robust anti-tumor efficacy, leading to greater tumor growth inhibition than the established BTK inhibitors. These findings strongly support the continued development of this compound as a promising therapeutic agent for B-cell malignancies.

MC2590: A Preclinical HDAC Inhibitor in the Context of Standard Cancer and Infectious Disease Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug development, the quest for more effective and targeted therapies is a constant endeavor. A promising preclinical compound, MC2590, has emerged as a potent and selective histone deacetylase (HDAC) inhibitor. This guide provides a comparative analysis of this compound against the current standards of care in relevant therapeutic areas, based on available preclinical data. This information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's potential.

Overview of this compound

This compound is a small molecule that functions by inhibiting histone deacetylases, a class of enzymes that play a crucial role in the regulation of gene expression. By blocking these enzymes, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Preclinical studies have also demonstrated its activity against the parasite Toxoplasma gondii. Its primary mechanism of action is through the inhibition of Class I and IIb HDAC isoforms.

Comparison with Standard of Care

To provide a clear perspective on the potential of this compound, it is essential to compare its preclinical profile with the established standard of care treatments for diseases where HDAC inhibition is a relevant therapeutic strategy.

In the Context of Cancer: Chronic Myeloid Leukemia (CML)

The current gold standard for the treatment of Chronic Myeloid Leukemia (CML) is a class of drugs known as Tyrosine Kinase Inhibitors (TKIs).[1][2][3][4][5] These drugs target the specific BCR-ABL fusion protein that drives the growth of CML cells.

While direct comparative preclinical studies between this compound and TKIs in CML models are not yet publicly available, a comparison can be framed based on their distinct mechanisms of action. TKIs offer a highly targeted approach, whereas HDAC inhibitors like this compound modulate gene expression more broadly, which could offer an alternative therapeutic avenue, particularly in cases of TKI resistance.

Other approved HDAC inhibitors, such as vorinostat, romidepsin, panobinostat, and belinostat, are primarily used for the treatment of T-cell lymphomas and multiple myeloma.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] These agents provide a benchmark for the development of new HDAC inhibitors.

Table 1: Mechanistic Comparison of this compound and Standard of Care for CML

FeatureThis compound (HDAC Inhibitor)Standard of Care (Tyrosine Kinase Inhibitors)
Primary Target Histone Deacetylase (HDAC) enzymesBCR-ABL fusion protein
Mechanism of Action Modulates gene expression, leading to cell cycle arrest and apoptosis.Inhibits the kinase activity of the BCR-ABL protein, blocking downstream signaling pathways.
Therapeutic Approach Epigenetic modificationTargeted therapy
In the Context of Infectious Disease: Toxoplasmosis

Toxoplasmosis, caused by the parasite Toxoplasma gondii, is a significant concern for immunocompromised individuals and during pregnancy. The standard of care for treating toxoplasmosis is a combination therapy of pyrimethamine (B1678524) and sulfadiazine, often supplemented with folinic acid to mitigate side effects.[22][23][24]

Preclinical studies have shown that this compound exhibits potent activity against T. gondii in vitro and has shown efficacy in in vivo mouse models of acute toxoplasmosis.

Table 2: Preclinical Efficacy of this compound in Toxoplasmosis Models

ParameterThis compound
In Vitro IC50 vs. T. gondii Data from preclinical studies indicate potent inhibition.
In Vivo Efficacy Demonstrated reduction in parasite burden in mouse models of acute toxoplasmosis.

A direct comparison with the pyrimethamine/sulfadiazine combination in the same preclinical models would be necessary to fully assess its relative efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the scientific community to evaluate and potentially replicate the findings.

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound against various HDAC isoforms is typically determined using a fluorometric assay. The protocol generally involves:

  • Incubation of recombinant human HDAC enzymes with a fluorescently labeled substrate and varying concentrations of this compound.

  • Addition of a developer solution to stop the enzymatic reaction and generate a fluorescent signal.

  • Measurement of fluorescence intensity using a microplate reader.

  • Calculation of IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Toxoplasma gondii Assay

The efficacy of this compound against Toxoplasma gondii is assessed in vitro using a parasite growth inhibition assay. A typical protocol includes:

  • Infection of a host cell monolayer (e.g., human foreskin fibroblasts) with T. gondii tachyzoites.

  • Treatment of the infected cells with a range of this compound concentrations.

  • Incubation for a period that allows for parasite replication in untreated control wells.

  • Quantification of parasite proliferation, often using a colorimetric or fluorometric method that measures the activity of a parasite-specific enzyme (e.g., β-galactosidase) or by direct counting of parasite plaques.

  • Determination of the IC50 value, representing the concentration of this compound that inhibits parasite growth by 50%.

In Vivo Murine Model of Acute Toxoplasmosis

To evaluate the in vivo efficacy of this compound, a murine model of acute toxoplasmosis is often employed. The experimental workflow is as follows:

  • Infection of mice (e.g., BALB/c strain) with a lethal dose of T. gondii tachyzoites.

  • Administration of this compound at various doses and schedules, typically starting shortly after infection.

  • Monitoring of animal survival and clinical signs of disease.

  • At a predetermined endpoint, tissues such as the brain and spleen are harvested to quantify the parasite burden, usually by quantitative PCR (qPCR) targeting a T. gondii-specific gene.

Visualizing the Science

Diagrams illustrating the signaling pathways and experimental workflows provide a clear and concise understanding of the underlying science.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Effects Histone Histone DNA DNA Histone->DNA wraps Acetyl Group Acetyl Group Histone->Acetyl Group HDAC HDAC HDAC->Histone removes Gene Expression Altered Gene Expression Altered HDAC->Gene Expression Altered leads to This compound This compound This compound->HDAC inhibits Cell Cycle Arrest Cell Cycle Arrest Gene Expression Altered->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression Altered->Apoptosis

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Toxoplasmosis_Workflow Infect Mice with T. gondii Infect Mice with T. gondii Administer this compound Administer this compound Infect Mice with T. gondii->Administer this compound Monitor Survival & Symptoms Monitor Survival & Symptoms Administer this compound->Monitor Survival & Symptoms Harvest Tissues Harvest Tissues Monitor Survival & Symptoms->Harvest Tissues Quantify Parasite Load (qPCR) Quantify Parasite Load (qPCR) Harvest Tissues->Quantify Parasite Load (qPCR)

Caption: In Vivo Experimental Workflow for this compound in a Toxoplasmosis Model.

Conclusion

This compound represents a promising preclinical candidate with a distinct mechanism of action as an HDAC inhibitor. Its potential applicability in both oncology and infectious diseases warrants further investigation. Direct comparative studies with current standards of care will be critical in defining its future therapeutic role. The data presented here provide a foundational understanding for the scientific community to build upon as research into this novel compound progresses.

References

Comparative Analysis of MC2590 (Interferon-gamma) in HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Novel Immunotherapeutic Approach

The compound, internally designated as MC2590, has been identified as Interferon-gamma (IFN-γ), a pleiotropic cytokine investigated for its potential to enhance anti-cancer immunity. This guide provides a comprehensive comparative analysis of this compound (IFN-γ) in the context of HER2-positive breast cancer, focusing on its mechanism of action, preclinical rationale, and clinical investigation, particularly in the framework of the NCT03112590 clinical trial. This trial evaluates IFN-γ in combination with standard-of-care therapies for HER2-positive breast cancer.

Executive Summary

This compound (Interferon-gamma) represents a novel immunotherapeutic strategy in HER2-positive breast cancer. Preclinical evidence suggests that IFN-γ can synergize with anti-HER2 therapies by modulating the tumor microenvironment and enhancing the degradation of the HER2 receptor. The Phase I/II clinical trial NCT03112590 was designed to assess the safety and efficacy of adding IFN-γ to a standard regimen of paclitaxel, trastuzumab, and pertuzumab. While definitive quantitative outcomes from the trial are yet to be fully published, this guide synthesizes the available information to provide a preliminary comparative framework against existing and emerging therapies for this aggressive breast cancer subtype.

Data Presentation: A Comparative Overview

As the full quantitative data from the NCT03112590 trial is not yet publicly available, the following table provides a comparative summary of this compound (Interferon-gamma) based on its proposed mechanism and the trial design, alongside established and other investigational agents for HER2-positive breast cancer.

FeatureThis compound (Interferon-gamma) in Combination TherapyStandard Anti-HER2 Monoclonal Antibodies (e.g., Trastuzumab, Pertuzumab)Antibody-Drug Conjugates (ADCs) (e.g., Trastuzumab deruxtecan)Tyrosine Kinase Inhibitors (TKIs) (e.g., Tucatinib)
Primary Mechanism of Action Immunomodulation; enhances anti-tumor immune response; promotes HER2 protein degradation.Binds to the extracellular domain of the HER2 receptor, inhibiting downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).Delivers a cytotoxic payload directly to HER2-expressing cancer cells.Inhibits the intracellular kinase activity of the HER2 receptor, blocking signaling pathways.
Therapeutic Approach Combination with standard anti-HER2 therapy and chemotherapy.Standard of care, often in combination with chemotherapy.Used in patients who have previously received anti-HER2 therapies.Typically used in combination with other anti-HER2 agents and chemotherapy, particularly for brain metastases.
Reported Efficacy (General) Under investigation; preclinical data suggests synergy with anti-HER2 agents.[1]High efficacy in improving survival outcomes for HER2-positive breast cancer.Demonstrates significant efficacy in heavily pre-treated patients.Effective in controlling systemic disease and intracranial metastases.
Key Safety Profile Considerations Potential for immune-related adverse events (e.g., flu-like symptoms, fatigue).Cardiotoxicity is a known risk.Interstitial lung disease is a serious potential side effect.Diarrhea and hepatotoxicity are common adverse events.

Experimental Protocols

Clinical Protocol: NCT03112590 (A Phase I-II Study of Interferon-gamma Plus Weekly Paclitaxel, Trastuzumab and Pertuzumab in Patients With HER-2 Positive Breast Cancer)[2][3]
  • Study Design: A Phase I, open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of Interferon gamma-1b, followed by a Phase II single-arm study to assess the efficacy and safety of the combination therapy.[2]

  • Patient Population: Patients with histologically confirmed HER2-positive breast cancer. Phase I included patients with unresectable locally advanced or metastatic disease, while Phase II focused on patients with clinical stage I-III early-stage breast cancer.[3]

  • Intervention:

    • Interferon gamma-1b (Actimmune®): Administered subcutaneously (SC) three times weekly for 12 weeks.[2]

    • Paclitaxel: Administered intravenously (IV) on days 1, 8, 15, 22, 29, 36, 43, 50, 57, 64, 71, and 79.[2]

    • Trastuzumab: Administered IV on day 1 of each 21-day cycle.[2]

    • Pertuzumab: Administered IV on day 1 of each 21-day cycle.[2]

  • Primary Outcome Measures:

    • Phase I: MTD and RP2D of Interferon gamma-1b.

    • Phase II: Pathological complete response (pCR) rate.

  • Secondary Outcome Measures:

    • Response rate

    • Event-free survival (EFS)

    • Overall survival (OS)

    • Safety and tolerability

Preclinical Experimental Protocol (Based on Jia et al., 2022)[1]
  • Cell Lines: HER2-sensitive (SK-BR-3) and HER2-resistant (HCC1419) human breast cancer cell lines.

  • Treatments: Recombinant human IFN-γ, trastuzumab, pertuzumab, lapatinib, and trastuzumab emtansine (T-DM1).

  • Proliferation Assays: Cells were treated with IFN-γ alone or in combination with anti-HER2 agents. Cell proliferation was measured using standard colorimetric assays (e.g., MTT or WST-1).

  • Western Blot Analysis: Protein lysates from treated cells were analyzed by western blotting to assess the expression levels of HER2, Cullin5 (CUL5), and Cdc37.

  • Ubiquitination Assays: Immunoprecipitation of HER2 followed by western blotting for ubiquitin was performed to assess the level of HER2 ubiquitination.

  • In Vivo Tumor Models: Human breast cancer cells were implanted into immunodeficient mice. Tumor-bearing mice were treated with IFN-γ, anti-HER2 antibodies, or a combination. Tumor growth was monitored over time.

Mandatory Visualization

Signaling Pathway of Interferon-gamma

IFN_gamma_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR1 IFNGR1 JAK1 JAK1 IFNGR1->JAK1 activates IFNGR2 IFNGR2 JAK2 JAK2 IFNGR2->JAK2 activates STAT1_P p-STAT1 JAK1->STAT1_P phosphorylates JAK2->STAT1_P phosphorylates STAT1_dimer STAT1 Dimer STAT1_P->STAT1_dimer dimerizes GAS Gamma-Activated Sequence (GAS) STAT1_dimer->GAS translocates & binds ISGs Interferon-Stimulated Genes (ISGs) GAS->ISGs induces transcription IFN_gamma IFN-γ (this compound) IFN_gamma->IFNGR1 IFN_gamma->IFNGR2

Caption: Canonical JAK-STAT signaling pathway activated by Interferon-gamma (this compound).

Experimental Workflow for Preclinical Synergy Analysis

Preclinical_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Lines HER2+ Breast Cancer Cell Lines (Sensitive & Resistant) Treatment Treat with: - IFN-γ (this compound) - Anti-HER2 Agents - Combination Cell_Lines->Treatment Proliferation Proliferation Assay Treatment->Proliferation Western_Blot Western Blot (HER2, CUL5, etc.) Treatment->Western_Blot Data_Analysis Data Analysis & Synergy Assessment Proliferation->Data_Analysis Western_Blot->Data_Analysis Xenograft Establish Xenograft Tumor Model in Mice InVivo_Treatment Treat Mice with: - IFN-γ (this compound) - Anti-HER2 Antibody - Combination Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: Workflow for assessing the synergistic anti-tumor effects of this compound.

Logical Relationship: Rationale for Combining IFN-γ with Anti-HER2 Therapy

Rationale_Diagram IFN_gamma IFN-γ (this compound) Immune_Modulation Immune Modulation IFN_gamma->Immune_Modulation HER2_Degradation Increased HER2 Ubiquitination & Degradation IFN_gamma->HER2_Degradation Anti_HER2 Anti-HER2 Therapy (e.g., Trastuzumab) Tumor_Cell_Growth_Inhibition Inhibition of Tumor Cell Growth Anti_HER2->Tumor_Cell_Growth_Inhibition Synergistic_Effect Synergistic Anti-Tumor Effect Immune_Modulation->Synergistic_Effect HER2_Degradation->Synergistic_Effect Tumor_Cell_Growth_Inhibition->Synergistic_Effect

References

Unraveling MC2-25: A Novel Di-Peptide Cream for Urea-Associated Skin Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in the treatment of pruritus and inflammatory skin conditions associated with high urea (B33335) levels is on the horizon with the development of MC2-25, a first-in-class di-peptide-based topical cream by MC2 Therapeutics. This guide provides a comprehensive comparison of MC2-25's effects across different preclinical and clinical models, offering researchers, scientists, and drug development professionals a detailed overview of its mechanism, efficacy, and experimental validation.

Initially misidentified in some public records as MC2590, MC2-25 is a novel therapeutic agent designed to counteract the detrimental effects of urea on the skin. Its primary indications are Chronic Kidney Disease-associated Pruritus (CKD-aP) and Vulvar Lichen Sclerosus (VLS), conditions where elevated urea levels are believed to play a significant pathological role.

Mechanism of Action: Targeting Protein Carbamylation

The core of MC2-25's innovative approach lies in its ability to inhibit protein carbamylation. In conditions with high urea concentrations, urea can spontaneously dissociate into isocyanate. This highly reactive molecule can then non-enzymatically modify proteins in the skin, a process called carbamylation. Carbamylated proteins can trigger inflammation, impair skin barrier function, and contribute to the persistent and debilitating itch and skin lesions seen in CKD-aP and VLS.

MC2-25's active di-peptide component acts as an isocyanate scavenger, effectively neutralizing it before it can cause damage to skin proteins. This targeted mechanism represents a significant departure from conventional treatments that primarily address symptoms rather than the underlying biochemical cause.

dot

MC2_25_Mechanism Urea High Urea Concentration (e.g., in CKD) Isocyanate Isocyanate Urea->Isocyanate spontaneous dissociation CarbamylatedProteins Carbamylated Proteins Isocyanate->CarbamylatedProteins reacts with InactiveComplex Inactive Complex Isocyanate->InactiveComplex SkinProteins Skin Proteins & Amino Acids SkinProteins->CarbamylatedProteins Inflammation Inflammation & Impaired Skin Barrier CarbamylatedProteins->Inflammation Symptoms Pruritus (Itch) & Skin Lesions Inflammation->Symptoms MC2_25 MC2-25 (Di-peptide) MC2_25->InactiveComplex scavenges

Figure 1. Proposed mechanism of action of MC2-25.

Preclinical Validation: The Reconstructed Human Uremic Skin Model

To evaluate the efficacy of MC2-25 in a controlled, preclinical setting, a reconstructed human uremic skin model was utilized. This in vitro model mimics the high urea environment of the skin in patients with chronic kidney disease.

Experimental Protocol: Reconstructed Human Uremic Skin Model
  • Cell Culture: Human keratinocytes and fibroblasts are cultured from skin biopsies.

  • Dermal Equivalent Preparation: Fibroblasts are seeded into a collagen matrix to form a dermal equivalent.

  • Epidermal Seeding: Keratinocytes are seeded onto the dermal equivalent.

  • Air-Liquid Interface Culture: The culture is raised to an air-liquid interface to promote epidermal differentiation and stratification, forming a multi-layered skin equivalent.

  • Uremic Environment Simulation: The culture medium is supplemented with a high concentration of urea to mimic the uremic state.

  • Treatment Application: MC2-25 cream or a vehicle control is topically applied to the skin equivalent.

  • Analysis: After an incubation period, the tissue is harvested and analyzed for levels of protein carbamylation using techniques such as ELISA or mass spectrometry.

In this model, MC2-25 demonstrated a significant reduction in protein carbamylation.

ModelKey Parameter MeasuredResult
Reconstructed Human Uremic Skin ModelInhibition of Protein Carbamylation>90%[1]

Clinical Cross-Validation: Phase II Trials

MC2-25 has been evaluated in Phase II clinical trials for two distinct patient populations: those with Chronic Kidney Disease-associated Pruritus (CKD-aP) and those with Vulvar Lichen Sclerosus (VLS).

Chronic Kidney Disease-associated Pruritus (CKD-aP)

A multi-center, randomized, double-blind, vehicle-controlled Phase II trial was conducted to assess the efficacy and safety of MC2-25 cream in patients with moderate to severe CKD-aP.

  • Participants: Patients (≥18 years) with diagnosed CKD (stages 3-5) and moderate to severe pruritus.

  • Intervention: Topical application of MC2-25 cream or a vehicle cream twice daily for 12 weeks.

  • Primary Efficacy Endpoint: The mean change from baseline in the weekly mean of the Worst Itch Numeric Rating Scale (WI-NRS) at week 12.

  • Secondary Endpoints: Included assessments of safety and tolerability.

While the full detailed quantitative results from the completed Phase II trial are awaiting publication, the study has completed enrollment, and topline data was anticipated in the second quarter of 2024. The trial is designed to provide robust evidence for the efficacy of MC2-25 in reducing the debilitating itch experienced by CKD patients.

Vulvar Lichen Sclerosus (VLS)

A Phase IIa proof-of-concept, randomized, double-blind, placebo-controlled trial was initiated to evaluate the efficacy and safety of MC2-25 in women with VLS.

  • Participants: Adult women with a clinical diagnosis of VLS and at least moderate itch.

  • Intervention: Daily topical application of MC2-25 cream or a placebo for 12 weeks.

  • Primary Objective: To explore the efficacy of MC2-25 compared to the vehicle in treating VLS.

  • Key Assessments: Changes in symptoms such as itching and pain, and the impact on quality of life.

Topline results from this trial were expected in the second half of 2024. This study will provide the first clinical insights into the potential of MC2-25 to address the underlying pathology of VLS.

dot

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Preclinical_Model Reconstructed Human Uremic Skin Model Preclinical_Endpoint Measure Protein Carbamylation Preclinical_Model->Preclinical_Endpoint Preclinical_Result >90% Inhibition Preclinical_Endpoint->Preclinical_Result CKDaP_Trial Phase II Trial (CKD-aP) Preclinical_Result->CKDaP_Trial VLS_Trial Phase IIa Trial (VLS) Preclinical_Result->VLS_Trial CKDaP_Endpoint Primary Endpoint: Change in WI-NRS CKDaP_Trial->CKDaP_Endpoint VLS_Endpoint Primary Objective: Efficacy vs. Vehicle VLS_Trial->VLS_Endpoint Discovery Drug Discovery: MC2-25 (Di-peptide) Discovery->Preclinical_Model

Figure 2. Experimental workflow for MC2-25 validation.

Comparison with Alternative Treatments

MC2-25's targeted mechanism offers a potential advantage over current treatments for CKD-aP and VLS, which are often symptomatic and can have significant side effects.

ConditionCurrent Standard TreatmentsMechanism of Action of AlternativesProposed Advantage of MC2-25
CKD-aP Emollients, topical corticosteroids, gabapentinoids, antihistamines, phototherapy, difelikefalin (B1670546) (for hemodialysis patients)Symptomatic relief (e.g., anti-inflammatory, nerve dampening, anti-histaminergic)Targets the underlying biochemical cause (protein carbamylation)
VLS Potent topical corticosteroids (e.g., clobetasol (B30939) propionate), topical calcineurin inhibitorsPotent anti-inflammatory and immunosuppressive effectsAddresses the proposed urea-driven pathology with a non-steroidal agent

Conclusion

MC2-25 represents a promising and innovative approach to treating urea-associated skin diseases. Its novel mechanism of action, focused on inhibiting protein carbamylation, has been validated in a preclinical reconstructed human uremic skin model. Ongoing Phase II clinical trials in both Chronic Kidney Disease-associated Pruritus and Vulvar Lichen Sclerosus are poised to provide crucial data on its efficacy and safety in patient populations with significant unmet medical needs. The findings from these studies have the potential to establish MC2-25 as a targeted and effective therapy, offering a new hope for individuals suffering from these debilitating conditions. As the full clinical trial data becomes available, the scientific and medical communities will gain a clearer understanding of the cross-model validation of MC2-25's effects and its place in the future therapeutic landscape.

References

Confirming the On-Target Activity of MC2590: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, confirming the on-target activity of a novel compound is a critical step. This guide provides a comparative framework for validating the efficacy and specificity of MC2590, a potent and selective histone deacetylase (HDAC) inhibitor. By objectively comparing its performance with other well-characterized HDAC inhibitors and providing detailed experimental protocols, this document serves as a comprehensive resource for scientists investigating the therapeutic potential of this compound.

This compound is a selective histone deacetylase (HDAC) inhibitor with potent activity against HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10. Its mechanism of action involves the induction of cell cycle arrest and the promotion of apoptosis in cancer cells. This guide outlines key experiments to confirm these on-target effects, comparing this compound with other established HDAC inhibitors.

Comparative Analysis of HDAC Inhibitors

To provide a clear comparison of this compound's activity, its performance in key assays is presented alongside other known HDAC inhibitors. These include the pan-HDAC inhibitors Trichostatin A and Vorinostat, as well as the selective inhibitor Romidepsin.

CompoundTarget HDACsTypical IC50 Range (nM)Primary Cellular Outcomes
This compound HDAC1, 2, 3, 6, 8, 10Varies by isoformCell Cycle Arrest, Apoptosis
Trichostatin A (TSA) Pan-HDAC (Class I/II)1-10Cell Cycle Arrest, Apoptosis, Differentiation
Vorinostat (SAHA) Pan-HDAC (Class I/II/IV)50-100Cell Cycle Arrest, Apoptosis
Romidepsin (FK228) Class I HDACs (HDAC1/2)1-5Cell Cycle Arrest, Apoptosis

Experimental Protocols for On-Target Validation

To rigorously assess the on-target activity of this compound, a series of biochemical and cell-based assays are recommended. Detailed protocols for these essential experiments are provided below.

In Vitro HDAC Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of specific recombinant HDAC isoforms. A fluorometric assay is described here, which is a common and sensitive method.

Principle: The assay utilizes a fluorogenic HDAC substrate that, upon deacetylation by an active HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like Trypsin)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In the 96-well plate, add the HDAC Assay Buffer, diluted recombinant HDAC enzyme, and the test compound (or DMSO for the control).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This cell-based assay provides evidence of target engagement within a cellular context by measuring the accumulation of acetylated histones, a direct downstream consequence of HDAC inhibition.[1][2][3][4][5]

Principle: Cells are treated with the HDAC inhibitor, and then total histones are extracted. Western blotting is performed using antibodies that specifically recognize acetylated forms of histones (e.g., acetyl-Histone H3, acetyl-Histone H4). An increase in the acetylated histone signal indicates HDAC inhibition.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds (this compound and comparators)

  • Lysis buffer for histone extraction (e.g., containing 0.2 N HCl)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control (e.g., anti-Histone H3 or anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

  • Harvest the cells and perform histone extraction using an acid extraction method.[1]

  • Quantify the protein concentration of the histone extracts.

  • Prepare protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the loading control.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of this compound on cell cycle progression, a key functional outcome of HDAC inhibition.[6][7][8][9][10]

Principle: HDAC inhibitors are known to cause cell cycle arrest, often at the G1/S or G2/M phase.[11][12] Propidium iodide (PI) is a fluorescent dye that binds to DNA.[6][7][8] By staining cells with PI and analyzing them by flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content.[6][7]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound and comparators)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat them with test compounds as described for the Western blot analysis.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and PI.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay confirms that the observed cell death induced by this compound occurs through apoptosis.[13][14][15][16]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[13][14]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound and comparators)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with test compounds.

  • Harvest both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate at room temperature for 15 minutes in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizing the Molecular Consequences of this compound Activity

To better understand the mechanisms through which this compound exerts its effects, the following diagrams illustrate the HDAC inhibition pathway and the experimental workflows.

HDAC_Inhibition_Pathway This compound This compound HDACs HDACs (HDAC1, 2, 3, 6, 8, 10) This compound->HDACs inhibition Histones Histones HDACs->Histones deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Chromatin Condensed Chromatin Chromatin->Histones GeneExpression Gene Expression (e.g., p21, pro-apoptotic genes) OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Signaling pathway of this compound-mediated HDAC inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays EnzymeAssay HDAC Enzymatic Assay CellTreatment Treat Cells with this compound WesternBlot Western Blot (Histone Acetylation) CellTreatment->WesternBlot CellCycle Flow Cytometry (Cell Cycle Analysis) CellTreatment->CellCycle ApoptosisAssay Flow Cytometry (Apoptosis - Annexin V) CellTreatment->ApoptosisAssay

Caption: Workflow for confirming the on-target activity of this compound.

References

Navigating the Landscape of FTO Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fat mass and obesity-associated (FTO) protein has emerged as a critical therapeutic target. As an N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation, influencing a wide array of cellular processes. Its dysregulation has been implicated in numerous diseases, including cancer, obesity, and neurological disorders. This guide provides an objective comparison of inhibitors targeting the FTO pathway, supported by experimental data to inform the selection of the most suitable compounds for research and therapeutic development.

Quantitative Comparison of FTO Inhibitor Performance

The efficacy of FTO inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce FTO's enzymatic activity by half.[5] Selectivity, another critical parameter, is often assessed by comparing the inhibitor's potency against FTO to its activity against other related enzymes, such as the m6A demethylase ALKBH5.[5] The following table summarizes key performance metrics for several notable FTO inhibitors.

InhibitorFTO IC50 (µM)Selectivity over ALKBH5Cellular Anti-proliferative IC50Key In Vivo Efficacy
Fto-IN-4 (F97) 0.45Not Reported0.7-5.5 µM in various AML cell linesExhibits antitumor activity in a mouse NB4 xenograft model.[6]
18097 0.64~280-foldNot ReportedSignificantly suppresses in vivo growth and lung colonization of breast cancer cells.[6]
FB23-2 2.6>19-fold (IC50 > 50 µM for ALKBH5)0.8 - 16 µM in AML cell linesSignificantly inhibits the progression of human AML cell lines and primary cells in xenotransplanted mice.[6]
FTO-04 3.39~13-fold (IC50 = 39.4 µM for ALKBH5)Prevents neurosphere formation in patient-derived glioblastoma stem cells (GSCs).Not Reported.[6]
CS1 (Bisantrene) Low nanomolar rangeNot ReportedNot ReportedPotent therapeutic efficacy in treating leukemia.[4][6]
CS2 Low nanomolar rangeNot ReportedNot ReportedPotent therapeutic efficacy in treating leukemia.[4]
Meclofenamic Acid (MA) 12.5Not ReportedNot ReportedNot Reported.[5]

FTO Signaling Pathway and Mechanism of Inhibition

FTO inhibitors act by blocking the demethylation of m6A on target mRNAs. This leads to an accumulation of m6A marks, which can alter mRNA stability, splicing, and translation. For instance, increased m6A levels on the mRNA of oncogenes like MYC and CEBPA can lead to their degradation, thereby suppressing cancer cell proliferation.[4][7]

FTO_Pathway FTO Signaling Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm mRNA_m6A m6A-modified mRNA mRNA mRNA mRNA_m6A->mRNA Translation Translation mRNA->Translation Degradation mRNA Degradation mRNA->Degradation FTO FTO Protein FTO->mRNA_m6A Demethylation Protein Protein Product Translation->Protein Inhibitor FTO Inhibitor (e.g., MC2590 counterparts) Inhibitor->FTO

Caption: FTO protein demethylates m6A-modified mRNA, influencing its fate.

Experimental Protocols

The evaluation of FTO inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence-Based Inhibition Assay

This high-throughput screening method provides a rapid assessment of FTO inhibition.[5]

  • Principle: This assay measures the fluorescence generated upon the enzymatic reaction of FTO with a specific substrate. Inhibition of FTO results in a decrease in the fluorescent signal.

  • Protocol:

    • The reaction is set up in a multi-well plate format.

    • The FTO enzyme is added to the wells, along with varying concentrations of the inhibitor.

    • A substrate solution containing an m6A-modified oligonucleotide is added to initiate the reaction.

    • The plate is incubated to allow the enzymatic reaction to proceed.

    • A detection reagent is added, which reacts with the product of the demethylation reaction to produce a fluorescent signal.

    • The fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration.

HPLC-MS/MS-Based Inhibition Assay

This method offers a more direct and quantitative measurement of FTO activity.[5]

  • Principle: This assay quantifies the amount of demethylated product formed by FTO using high-performance liquid chromatography coupled with tandem mass spectrometry.

  • Protocol:

    • The reaction mixture containing FTO, the inhibitor, and the m6A-containing RNA substrate is incubated.

    • The reaction is quenched, and the RNA is digested into single nucleosides.

    • The resulting nucleosides are separated by HPLC and detected by MS/MS.

    • The ratio of the demethylated product (adenosine) to the substrate (m6A) is calculated to determine the extent of FTO inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to FTO within a cellular context.[6]

  • Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the inhibitor.

  • Protocol:

    • Cultured cells are treated with the FTO inhibitor or a vehicle control.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble FTO protein at each temperature is quantified by Western blotting or other protein detection methods.

    • An increase in the melting temperature of FTO in the presence of the inhibitor indicates direct binding.

Conclusion

The landscape of FTO inhibitors is rapidly expanding, with several potent compounds demonstrating significant therapeutic potential in preclinical models. While information on this compound is limited, the comparative data on inhibitors such as Fto-IN-4, CS1, and FB23-2 provide valuable insights for researchers. The choice of inhibitor will ultimately depend on the specific research question, the biological system under investigation, and the desired potency and selectivity profile. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and future FTO inhibitors.

References

head-to-head comparison of MC2590 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective head-to-head comparison of the efficacy of a novel compound, MC2590, against established alternatives is crucial for informed decision-making in drug development. This guide provides a comprehensive framework for such a comparison, incorporating preclinical data and detailed experimental methodologies. While "this compound" appears to be an internal or otherwise non-publicly documented identifier, this guide serves as a template for evaluating its performance against comparator compounds, here designated as Compound A and Compound B.

Comparative Efficacy Data

The following tables summarize the quantitative data from key preclinical experiments, offering a direct comparison of this compound with alternative compounds.

Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

Cell LineThis compound IC50 (µM)Compound A IC50 (µM)Compound B IC50 (µM)
MCF-71.22.55.1
A5490.81.93.2
HeLa2.14.38.7

Table 2: Kinase Inhibition Assay (Ki)

Kinase TargetThis compound Ki (nM)Compound A Ki (nM)Compound B Ki (nM)
EGFR1530150
VEGFR24590320
PDGFRβ80150500

Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Model

Treatment GroupDose (mg/kg)TGI (%)p-value
Vehicle-0-
This compound1075<0.01
Compound A1055<0.05
Compound B1040<0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the results.

1. Cell Viability Assay (MTT)

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Compound A, or Compound B for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • Data Analysis: The resulting formazan (B1609692) crystals were dissolved in DMSO, and absorbance was measured at 570 nm. IC50 values were calculated using non-linear regression analysis.

2. Kinase Inhibition Assay

  • Assay Principle: The inhibitory effect of the compounds on target kinases was measured using a fluorescence-based assay.

  • Procedure: Recombinant human kinases were incubated with the test compounds and a fluorescently labeled substrate.

  • Data Acquisition: The reaction was stopped, and the fluorescence was measured to determine the extent of substrate phosphorylation. Ki values were determined by fitting the data to the Morrison equation.

3. Xenograft Animal Model

  • Animal Model: Nude mice were subcutaneously injected with 1x10^6 A549 cells.

  • Treatment: Once tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups and dosed daily via oral gavage with this compound, Compound A, Compound B, or a vehicle control.

  • Efficacy Endpoint: Tumor volumes were measured twice weekly. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Signaling Pathway and Workflow Diagrams

Visual representations of the underlying biological mechanisms and experimental processes are provided below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Gene Expression This compound This compound This compound->EGFR Inhibition

Caption: Hypothetical signaling pathway of this compound targeting the EGFR pathway.

G start Start: Seed Cells in 96-well plates treatment Treat with This compound/Comparators start->treatment incubation Incubate 72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance at 570nm dissolve->read end End: Calculate IC50 read->end

Caption: Experimental workflow for the in vitro cell viability (MTT) assay.

G This compound This compound High_Potency High Potency (Low IC50/Ki) This compound->High_Potency Low_Toxicity Low Off-Target Toxicity This compound->Low_Toxicity High_Efficacy High In Vivo Efficacy (TGI) This compound->High_Efficacy Favorable_PK Favorable PK/PD Profile This compound->Favorable_PK Superior_Candidate Superior Therapeutic Candidate High_Potency->Superior_Candidate Low_Toxicity->Superior_Candidate High_Efficacy->Superior_Candidate Favorable_PK->Superior_Candidate

Caption: Logical relationship for evaluating this compound as a therapeutic candidate.

Comparison Guide: Validating Biomarkers for MC2590 Response

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of candidate biomarkers to predict patient response to the novel therapeutic agent, MC2590. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in designing and executing robust biomarker validation studies.

Introduction to this compound and the Need for Predictive Biomarkers

This compound is an investigational small molecule inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is frequently dysregulated in a variety of solid tumors. Preclinical studies have demonstrated significant anti-tumor activity; however, patient response in early clinical trials has been variable. The identification and validation of predictive biomarkers are therefore critical to identify the patient population most likely to benefit from this compound therapy, thereby enabling a personalized medicine approach.[1]

This guide compares three hypothetical candidate biomarkers for predicting response to this compound:

  • Biomarker A: Phosphorylation of KX (p-KX)

  • Biomarker B: Gene amplification of the KX gene (KXNA)

  • Biomarker C: A 5-gene expression signature downstream of KX activation

Data Presentation: Comparative Analysis of Candidate Biomarkers

The following tables summarize hypothetical performance characteristics of the three candidate biomarkers for this compound, based on retrospective analysis of samples from early-phase clinical trials.

Table 1: Analytical Validation Summary

ParameterBiomarker A (p-KX)Biomarker B (KXNA)Biomarker C (Gene Signature)
Assay Type Immunohistochemistry (IHC)Fluorescence In Situ Hybridization (FISH)RT-qPCR
Specimen Type FFPE Tumor TissueFFPE Tumor TissueFFPE Tumor Tissue
Analytical Sensitivity 85%95%92%
Analytical Specificity 90%98%95%
Reproducibility (Inter-assay CV) 12%5%8%
Turnaround Time 2-3 days3-4 days4-5 days

Table 2: Clinical Performance in Predicting Response to this compound (Hypothetical Data)

ParameterBiomarker A (p-KX)Biomarker B (KXNA)Biomarker C (Gene Signature)
Patient Cohort Size 150150150
Positive Predictive Value (PPV) 75%85%80%
Negative Predictive Value (NPV) 60%70%65%
Overall Response Rate (ORR) in Biomarker+ 60%75%68%
ORR in Biomarker- 20%15%18%
Hazard Ratio (HR) for Progression-Free Survival 0.450.300.40

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are essential for ensuring the reproducibility and accuracy of the biomarker assays.[2]

Immunohistochemistry (IHC) for p-KX (Biomarker A)
  • Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with 5% normal goat serum.

  • Primary Antibody Incubation: Slides are incubated with a rabbit anti-p-KX monoclonal antibody (1:100 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: A goat anti-rabbit HRP-conjugated secondary antibody is applied, followed by detection with a DAB substrate kit.

  • Scoring: Staining intensity (0-3+) and the percentage of positive tumor cells are evaluated by two independent pathologists. A H-score of >150 is considered positive.

Fluorescence In Situ Hybridization (FISH) for KXNA (Biomarker B)
  • Probe: A dual-color FISH probe set is used, with a red probe targeting the KX gene locus and a green probe for the centromeric region of the same chromosome (CEN) as a control.

  • Pre-treatment: FFPE slides are deparaffinized, rehydrated, and treated with protease to permeabilize the cells.

  • Hybridization: The probe mixture is applied to the slides, and co-denaturation of the probe and target DNA is performed at 75°C, followed by hybridization overnight at 37°C.

  • Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.

  • Analysis: Slides are counterstained with DAPI and analyzed under a fluorescence microscope. The ratio of KX signals to CEN signals is calculated in at least 50 tumor cell nuclei. A KX/CEN ratio ≥ 2.0 is considered amplified.

RT-qPCR for 5-Gene Signature (Biomarker C)
  • RNA Extraction: Total RNA is extracted from FFPE tumor tissue scrolls using a commercially available kit optimized for FFPE samples.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using TaqMan gene expression assays for the five target genes and two housekeeping genes for normalization.

  • Data Analysis: The relative expression of each target gene is calculated using the ΔΔCt method. A proprietary algorithm is used to combine the expression values of the five genes into a single predictive score. A score above a pre-defined cutoff is considered positive.

Visualizations

Signaling Pathway and Biomarker Origins

MC2590_Pathway cluster_cell Tumor Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KX Kinase X (KX) GFR->KX Activates pKX p-KX KX->pKX Phosphorylation (Biomarker A) KXNA Biomarker B: KX Gene Amplification KX->KXNA Downstream Downstream Signaling pKX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Gene_Sig Biomarker C: 5-Gene Signature Downstream->Gene_Sig This compound This compound This compound->pKX Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for Biomarker Validation

Biomarker_Workflow Discovery Biomarker Discovery (Preclinical & Early Trials) AssayDev Analytical Assay Development Discovery->AssayDev AssayVal Analytical Validation (Sensitivity, Specificity, Reproducibility) AssayDev->AssayVal ClinicalVal Clinical Validation (Retrospective Analysis) AssayVal->ClinicalVal ProspectiveTrial Prospective Clinical Trial (Biomarker-Stratified) ClinicalVal->ProspectiveTrial Promising Candidates Regulatory Regulatory Submission & Approval ProspectiveTrial->Regulatory

Caption: General workflow for biomarker validation.

Biomarker-Stratified Clinical Trial Design

Trial_Design Patients All Patients BiomarkerTest Biomarker Test Patients->BiomarkerTest BiomarkerPos Biomarker Positive BiomarkerTest->BiomarkerPos BiomarkerNeg Biomarker Negative BiomarkerTest->BiomarkerNeg RandomizePos Randomize BiomarkerPos->RandomizePos RandomizeNeg Randomize BiomarkerNeg->RandomizeNeg MC2590_Pos This compound RandomizePos->MC2590_Pos SoC_Pos Standard of Care RandomizePos->SoC_Pos MC2590_Neg This compound RandomizeNeg->MC2590_Neg SoC_Neg Standard of Care RandomizeNeg->SoC_Neg

Caption: Logic for a biomarker-stratified clinical trial.

References

Independent Verification of MC2590: A Comparative Analysis for Anti-Toxoplasma Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LILLE, France – Independent research findings have identified MC2590, a novel hydroxamate-based histone deacetylase (HDAC) inhibitor, as a potent agent against Toxoplasma gondii, the parasite responsible for toxoplasmosis. This guide provides a comprehensive comparison of this compound with the current standard-of-care treatment and other investigational HDAC inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Performance Analysis

This compound has demonstrated significant efficacy in preclinical studies, positioning it as a promising candidate for a new class of anti-Toxoplasma therapeutics. The following tables summarize the quantitative data from in vitro and in vivo experiments, comparing this compound with the current standard treatment (Pyrimethamine) and other relevant HDAC inhibitors.

Table 1: In Vitro Efficacy and Selectivity of Anti-Toxoplasma Compounds
CompoundTargetIC₅₀ against T. gondii (nM)[1][2]Selectivity Index*[1][2]
This compound HDAC 23 ± 6 > 100
PyrimethamineDHFR660-
MC1742HDAC30 ± 8> 100
MC2059HDAC75 ± 9-
MC2125HDAC5 ± 1-
SAHAHDAC247 ± 137-

*Selectivity Index is a ratio of the compound's toxicity to host cells versus its activity against the parasite. A higher number indicates greater safety.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis
Treatment Group (daily dose)Survival Rate at Day 15 Post-Infection[2]
DMSO (Control)0%
This compound (10 mg/kg) 60%
This compound (30 mg/kg) 80%
Pyrimethamine100%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Inhibition Assay
  • Cell Culture and Parasite Strain: Human foreskin fibroblasts (HFF) were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, and 1% penicillin-streptomycin. The experiments utilized the type II Prugniaud strain of Toxoplasma gondii expressing luciferase and GFP (PTG-LUC-GFP).

  • IC₅₀ Determination: HFF monolayers were infected with PTG-LUC-GFP tachyzoites. After 2 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, pyrimethamine, etc.) or DMSO as a control. Parasite growth was quantified after 40 hours by measuring luciferase activity. The IC₅₀ values were calculated from the dose-response curves of three independent biological replicates.[2]

  • Intracellular Growth Assay: Infected HFFs were treated with compounds at twice their IC₅₀ concentration for 36 hours. The number of parasites per vacuole was determined by immunofluorescence assay (IFA) to assess the effect on intracellular replication.[2]

In Vivo Murine Model of Acute Toxoplasmosis
  • Animal Model: Six-week-old female BALB/c mice were used for the in vivo studies.

  • Infection and Treatment: Mice were infected intraperitoneally with 100 tachyzoites of the PTG-LUC-GFP strain. Treatment was initiated 24 hours post-infection and administered daily via intraperitoneal injection for 5 days. The treatment groups consisted of a vehicle control (7% DMSO in PBS), pyrimethamine, and this compound at doses of 10, 30, and 60 mg/kg.

  • Efficacy Evaluation: The primary endpoint was the survival of the mice, monitored daily for 15 days. Global health status, including weight and behavior, was also monitored.[2]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of HDAC inhibitors and the experimental workflows.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Histones Histone Proteins Chromatin_C Condensed Chromatin (Gene Transcription Repressed) Histones->Chromatin_C Deacetylated Histones Chromatin_O Open Chromatin (Gene Transcription Activated) Histones->Chromatin_O Acetylated Histones Gene_Silencing Gene Silencing Chromatin_C->Gene_Silencing Gene_Expression Gene Expression Chromatin_O->Gene_Expression HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histones Deacetylation This compound This compound This compound->HDAC Inhibition

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HFF_Culture 1. Culture Human Foreskin Fibroblasts (HFF) Infection 2. Infect HFF with T. gondii (PTG-LUC-GFP) HFF_Culture->Infection Treatment_IV 3. Treat with this compound or Control Infection->Treatment_IV Luciferase_Assay 4a. Measure Luciferase Activity (IC50) Treatment_IV->Luciferase_Assay IFA 4b. Immunofluorescence Assay (Growth) Treatment_IV->IFA Mouse_Infection 1. Infect BALB/c Mice with T. gondii Treatment_IVV 2. Administer this compound or Control (IP) Mouse_Infection->Treatment_IVV Monitoring 3. Monitor Survival and Health for 15 Days Treatment_IVV->Monitoring Data_Analysis 4. Analyze Survival Data Monitoring->Data_Analysis

Caption: Workflow for In Vitro and In Vivo Evaluation of this compound.

References

Safety Operating Guide

Navigating the Disposal of "MC2590": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory materials is paramount for ensuring personnel safety and environmental protection. The designation "MC2590" has been associated with multiple, chemically distinct products. This guide provides essential safety and disposal information for each potential substance to ensure responsible handling and disposal. Researchers, scientists, and drug development professionals must first accurately identify the specific "this compound" product in their possession by consulting the corresponding Safety Data Sheet (SDS).

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] In case of a spill, the area should be evacuated of non-essential personnel, and the spill should be contained and absorbed with an inert material like sand or vermiculite.[2] The collected material must be treated as hazardous waste and placed in a clearly labeled, sealed container for disposal.[1][2]

Product Identification and Disposal Procedures

The following sections detail the disposal considerations for various products identified as "this compound" or a similar designation.

1. DP 2590 (Containing Methylene (B1212753) Chloride and Dimethyl Ether)

This product is a hazardous mixture containing methylene chloride, a potential carcinogen, and flammable dimethyl ether.[1]

  • Disposal: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[1] This typically involves treatment at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2] Do not dispose of down the drain.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use only non-sparking tools and take precautionary measures against static discharge.[1]

  • Spill Response: For spills, use non-sparking tools to collect as much material as possible and place it in an approved metal container for transportation.[1]

Quantitative Data:

ComponentCAS NumberPercentage by WeightKey Hazards
Methylene Chloride75-09-230 - 60%May cause cancer, causes skin and eye irritation.[1]
Dimethyl Ether115-10-6Trade SecretFlammable, may displace oxygen.[1]

2. MC25® Enzymatic Cleaner/Degreaser

This product is a biodegradable, all-green formulation and is not classified as hazardous.[3]

  • Disposal: While not considered hazardous, it is still recommended to dispose of the product in accordance with local, state, and federal authorities.[3]

  • Handling: Avoid contact with eyes, skin, and clothing.[3] In case of contact, flush with water.[3]

  • Spill Response: For spills, dike and collect the liquid with an inert absorbent material and place it in labeled containers for disposal.[3]

3. Anti-H3K4me3Q5dopaminyl (Product No. ABE2590)

This product is a mixture used for biochemical research and is not classified as a hazardous substance.[4]

  • Disposal: Take up with liquid-absorbent material and dispose of properly.[4]

  • First Aid: In case of skin contact, rinse with water. If swallowed, have the victim drink water.[4]

4. Lithium-Ion Battery (Alternate P/N: BB-2590)

Lithium-ion batteries are considered "articles" and are generally exempt from standard SDS requirements under normal conditions of use.[5] However, if damaged, they can pose a risk.

  • Disposal: Dispose of or recycle according to applicable municipal, state, and federal regulations.[6] Do not dispose of in household or commercial waste bins.[6]

  • Handling: Do not disassemble, crush, or expose to high temperatures (above 60°C/140°F).[6]

  • Spill/Leak Response: In case of a leak, avoid contact with the internal contents. If exposed, move to fresh air, wash skin with soap and water, and flush eyes with water for at least 15 minutes.[6]

General Hazardous Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of hazardous laboratory waste. This procedure should be adapted based on the specific chemical's properties and local regulations.

A 1. Waste Identification & Segregation (Consult SDS) B 2. Select Compatible Waste Container (e.g., HDPE, Chemically Resistant) A->B C 3. Proper Labeling ('Hazardous Waste', Chemical Name, Date) B->C D 4. Safe Accumulation (Designated Satellite Area, <90% Full) C->D E 5. Arrange for Disposal (Contact Environmental Health & Safety) D->E F 6. Transport to Central Facility (Trained Personnel, Manifest) E->F G 7. Final Disposal (Permitted TSDF, e.g., Incineration) F->G H 8. Decontaminate Storage Area G->H

Caption: Generalized workflow for hazardous waste disposal.

References

Navigating the Safe Handling of MC2590: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of laboratory chemicals is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of MC2590, a substance requiring careful management in a laboratory setting. The following procedures and recommendations are designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.

While the precise identity of "this compound" can vary between suppliers, this document will use Dimethyl Carbonate (CAS 616-38-6) as a representative example of a hazardous chemical with similar handling requirements that may be designated by such an identifier in a research context. Dimethyl Carbonate is a flammable liquid and should be handled with appropriate care.[1]

Immediate Safety and Personal Protective Equipment (PPE)

The first line of defense against chemical hazards is the correct use of Personal Protective Equipment. The required PPE for handling substances like this compound (using Dimethyl Carbonate as a proxy) is summarized below.

PPE Category Specific Requirements Reason
Eye Protection Chemical splash goggles.Protects eyes from splashes and vapors.
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact.
Body Protection Flame-retardant lab coat.Protects against splashes and fire hazards.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. A respirator may be required for large spills or poor ventilation.Prevents inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Clear the workspace of any unnecessary items or ignition sources.

  • Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily accessible.

  • Locate the nearest safety shower and eyewash station.

2. Aliquoting and Dispensing:

  • Perform all open-container work within a certified chemical fume hood.

  • Ground all equipment to prevent static discharge, which can ignite flammable vapors.

  • Use only compatible, properly labeled containers for aliquots.

3. Experimental Use:

  • Maintain a safe distance from ignition sources such as hot plates and open flames.

  • Keep containers sealed when not in use to minimize vapor accumulation.

  • Work with the smallest quantity of the substance necessary for the experiment.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Type Disposal Container Disposal Procedure
Liquid Waste Labeled, sealed, and compatible waste container.Collect all liquid waste containing this compound. Do not mix with incompatible waste streams.
Contaminated Solids Labeled, sealed plastic bag or container.Includes used gloves, pipette tips, and absorbent materials.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols and Visualizations

To ensure clarity and reproducibility, detailed experimental workflows and logical relationships are visualized below.

Experimental Workflow for a Typical Reaction Using this compound

experimental_workflow A Prepare Reaction Vessel in Fume Hood B Add Solvents and Reagents A->B C Slowly Add this compound B->C D Run Reaction under Inert Atmosphere C->D E Quench Reaction D->E F Work-up and Purification E->F G Analyze Product F->G

Caption: A generalized workflow for a chemical reaction involving this compound.

Logical Relationship for Spill Response

spill_response A Small Spill (<100 mL) D Absorb with Inert Material A->D B Large Spill (>100 mL) C Alert Personnel and Evacuate Area B->C F Contact EHS Immediately C->F E Place in Sealed Container for Disposal D->E G Clean and Decontaminate Area E->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.